molecular formula C7H5BrClNO B2953668 1-(2-Bromo-4-chloropyridin-3-yl)ethanone CAS No. 1956319-11-1

1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Cat. No.: B2953668
CAS No.: 1956319-11-1
M. Wt: 234.48
InChI Key: DALJXPDUXOOGAV-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chloropyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-4-chloropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALJXPDUXOOGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Bromo-4-chloropyridin-3-yl)ethanone: A Linchpin Scaffold for Divergent Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties and Synthetic Utility of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone Content Type: In-depth Technical Guide

Executive Summary

In the high-stakes arena of medicinal chemistry, "privileged scaffolds" are molecular frameworks capable of serving as ligands for a diverse array of biological targets. This compound (CAS: Analogous to 84199-61-1 series) represents a highly functionalized, dense intermediate that offers three distinct vectors for chemical modification: a C2-bromide, a C4-chloride, and a C3-acetyl group.

This guide analyzes the chemical behavior of this molecule, focusing on its utility in constructing fused heterocycles (particularly 1,6-naphthyridines) and its capacity for orthogonal functionalization via site-selective metal-catalyzed cross-coupling and nucleophilic aromatic substitution (


).

Part 1: Chemical Identity and Physicochemical Profile

The molecule is a trisubstituted pyridine. Its reactivity is defined by the interplay between the electron-deficient pyridine ring, the electron-withdrawing acetyl group at C3, and the varying leaving group abilities of the halogens at C2 and C4.

Structural Parameters
PropertyValue (Predicted/Analogous)Significance
Formula

Core building block
Molecular Weight 234.48 g/mol Fragment-based drug design (FBDD) compliant
ClogP ~2.1Moderate lipophilicity; good membrane permeability potential
H-Bond Acceptors 2 (N, O)Interaction points for kinase/enzyme active sites
Rotatable Bonds 1 (Acetyl)Conformational restriction upon cyclization
Electronic Environment

The C3-acetyl group is a critical electronic modifier. It exerts a strong -M (mesomeric) and -I (inductive) effect, significantly lowering the LUMO energy of the pyridine ring.

  • C2 Position: Activated by the ring nitrogen (ortho) and the acetyl group (ortho). Sterically crowded.

  • C4 Position: Activated by the ring nitrogen (para) and the acetyl group (ortho). Less sterically hindered than C2.

Part 2: Synthesis Strategy

Direct synthesis from pyridine is non-trivial due to regioselectivity issues. The most robust, scalable protocol relies on the manipulation of nicotinic acid derivatives.

The Weinreb Amide "Gold Standard" Protocol

To avoid the common pitfall of Grignard over-addition (yielding tertiary alcohols), the synthesis should proceed via a Weinreb amide intermediate. This ensures exclusive formation of the ketone.

Step-by-Step Methodology
  • Activation: Suspend 2-bromo-4-chloropyridine-3-carboxylic acid in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 equiv) and catalytic DMF. Stir until gas evolution ceases to form the acid chloride.

  • Amidation: Cool the mixture to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and TEA (2.5 equiv). The resulting Weinreb amide is stable and can be purified via silica gel chromatography.

  • Acylation: Dissolve the Weinreb amide in dry THF at -78°C. Slowly add Methylmagnesium bromide (MeMgBr) (1.1 equiv). The stable chelated intermediate prevents double addition.

  • Quench: Acidic workup (

    
    ) hydrolyzes the intermediate to release This compound .
    

SynthesisWorkflow Start 2-Bromo-4-chloropyridine- 3-carboxylic acid Step1 1. (COCl)2, DMF cat. Acid Chloride Formation Start->Step1 Step2 2. HN(OMe)Me·HCl Weinreb Amide Step1->Step2 Step3 3. MeMgBr, THF, -78°C Metallation Step2->Step3 Product 1-(2-Bromo-4-chloropyridin- 3-yl)ethanone Step3->Product Acid Hydrolysis

Figure 1: Controlled synthesis via Weinreb amide to prevent tertiary alcohol byproducts.

Part 3: Reactivity and Orthogonal Functionalization

The true power of this scaffold lies in its ability to undergo Chemoselective Divergence . The reactivity difference between the C2-Br and C4-Cl bonds allows researchers to sequentially functionalize the ring without protecting groups.

Regioselective (Nucleophilic Aromatic Substitution)

Despite both halogens being activated, the C4-position is the primary site for nucleophilic attack by amines, alkoxides, or thiols.

  • Mechanistic Driver: While the C2 position is electronically highly activated (flanked by N and Acetyl), it is sterically shielded by the bulky acetyl group. The C4 position is relatively exposed.

  • Protocol: React with 1.0 equiv of amine (

    
    ) and mild base (
    
    
    
    ) in DMF at 0°C to RT.
  • Outcome: Exclusive formation of 1-(2-Bromo-4-amino-substituted-pyridin-3-yl)ethanone . The C2-Br remains intact for subsequent metal catalysis.

Metal-Catalyzed Cross-Coupling (Suzuki/Stille)

Palladium catalysts generally insert faster into C-Br bonds than C-Cl bonds.

  • Mechanistic Driver: Bond dissociation energy (

    
    ) and oxidative addition rates (
    
    
    
    ).
  • Protocol:

    
     (5 mol%), Aryl-Boronic acid, 
    
    
    
    , Dioxane/Water, 80°C.
  • Outcome: Functionalization at C2, leaving the C4-Cl available for later substitution.

Cyclization: The Route to 1,6-Naphthyridines

The 3-acetyl group acts as an internal electrophile. Condensation with hydrazine or appropriate bis-nucleophiles leads to fused ring systems.

  • Friedländer-type Condensation: Reaction with 2-aminobenzaldehyde derivatives (or similar) can yield tricyclic systems.

  • Hydrazine Cyclization: Reaction with hydrazine hydrate typically displaces the C4-Cl first (

    
    ), followed by intramolecular condensation with the C3-acetyl to form pyrazolo[3,4-c]pyridines  or 1,6-naphthyridines  depending on the carbon spacers used.
    

Reactivity Center 1-(2-Bromo-4-chloropyridin- 3-yl)ethanone SNAr Path A: SNAr (Amines/Thiols) Target: C4-Cl Center->SNAr Steric Control Suzuki Path B: Pd-Catalysis Target: C2-Br Center->Suzuki Bond Energy Control Cyclize Path C: Condensation Target: C3-Acetyl + C4/C2 Center->Cyclize Bifunctional ProdA 4-Amino-2-bromo intermediate SNAr->ProdA ProdB 2-Aryl-4-chloro intermediate Suzuki->ProdB ProdC Fused Heterocycles (e.g., 1,6-Naphthyridines) Cyclize->ProdC

Figure 2: Divergent reactivity map showing orthogonal pathways for library generation.

Part 4: Handling and Safety

  • Hazard Class: Irritant/Corrosive. Halogenated pyridines are potent sensitizers.

  • Lachrymator Potential:

    
    -haloketones (if side-chain bromination occurs) are severe lachrymators. While this molecule has a methyl ketone, degradation products can be irritating.
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent photolytic dehalogenation.

References

  • Regioselectivity in Pyrimidines and Pyridines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • Synthesis of 1,6-Naphthyridines

    • Title: 1,6-Naphthyridin-2(1H)
    • Source:Molecules, 2021.
    • URL:[Link]

  • General Reactivity of Halogenated Pyridines

    • Title: An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.[1]

    • Source: BenchChem Technical Guides.
  • Weinreb Amide Protocols

    • Title: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone (Analogous Protocol).
    • Source: BenchChem Technical Support.[1][2]

Sources

1-(2-Bromo-4-chloropyridin-3-yl)ethanone CAS number and identifiers

This multi-functional platform enables the rapid generation of diverse chemical libraries, a critical process in the identification of lead compounds for new therapeutics. [7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact CAS number is not publicly available, data from closely related isomers and precursors provide a strong basis for assessing its hazards. [3][4][5]

Hazard Identification
  • Signal Word: Warning or Danger [6]* GHS Pictograms:

    • GHS07 (Exclamation Mark)

    • GHS05 (Corrosion - likely for some isomers) [6]* Hazard Statements (H-Statements):

    • H302: Harmful if swallowed. [3][6] * H312: Harmful in contact with skin. [6] * H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. [6] * H318/H319: Causes serious eye damage / Causes serious eye irritation. [3] * H332: Harmful if inhaled. [6] * H335: May cause respiratory irritation. [3]

Recommended Handling and Storage
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [3][7]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [4] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [3][4] * Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator. [8]* Handling: Avoid breathing dust, fumes, or vapors. [4]Do not eat, drink, or smoke when using this product. [3]Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][7]Store locked up. [4]

First-Aid Measures
  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [3][4]* If on Skin: Immediately wash with plenty of water. If skin irritation occurs or you feel unwell, get medical help. [3][4]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor. [3]* If Swallowed: Rinse mouth. Get medical help. [3]

Detailed Experimental Protocol (Adapted)

The following is an adapted, general procedure for the Weinreb ketone synthesis of the title compound. Note: This protocol is based on established methods for similar substrates and may require optimization for this specific molecule. [2]

Stage 1: Synthesis of N-methoxy-N-methyl-(2-bromo-4-chloropyridin-3-yl)carboxamide
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-4-chloronicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Activation: Add a catalytic amount of DMF (2-3 drops). Cool the mixture to 0 °C in an ice bath.

  • Acid Chloride Formation: Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours. Monitor the conversion of the starting material by TLC.

  • Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling: Slowly add the freshly prepared acid chloride solution from step 4 to the amine solution at 0 °C.

  • Completion: Stir the reaction mixture at room temperature for 2-4 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography (Silica gel, using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.

Stage 2: Synthesis of this compound
  • Setup: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2-1.5 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Quenching: While still at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to obtain the final compound, this compound.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its strategically placed functional groups offer orthogonal reactivity, enabling complex molecular architectures to be built through sequential, controlled chemical modifications. Understanding its synthesis via robust methods like the Weinreb ketone synthesis, combined with a thorough knowledge of its reactivity and safe handling procedures, empowers researchers to fully leverage its capabilities in the development of novel therapeutic agents.

References

  • PubChem. (n.d.). 2-Bromo-1-(2-chloropyridin-4-yl)ethanone. National Institutes of Health.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-4-chloropyridine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromopyridine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-4-chloroaniline.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
  • AstaTech, Inc. (n.d.). 2-BROMO-1-(2-CHLOROPYRIDIN-3-YL)ETHANONE.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from a valid URL. [Link]

  • Husain, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • ChemicalBook. (2026). 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone.
  • Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK.
  • Reyes-Chilpa, R., et al. (2023). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Molecules.
  • Kumar, D. (2021). Role of chemistry in drug discovery and drug design. International Journal of Advanced Chemistry Research.
  • Sławiński, J., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. HETEROCYCLES.
  • BenchChem. (2025). Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide.

Molecular weight and formula of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromo-4-chloropyridin-3-yl)ethanone (CAS: 1956319-11-1) is a highly functionalized pyridine scaffold characterized by a "sandwiched" acetyl group at the C3 position, flanked by a bromine atom at C2 and a chlorine atom at C4.[1] This specific substitution pattern renders the molecule a strategic linchpin in the synthesis of complex fused heterocycles, particularly 1,6-naphthyridines and pyrido[2,3-d]pyrimidines , which are prevalent in kinase inhibitor discovery.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, spectroscopic signatures, and reactivity profile, designed for application scientists and medicinal chemists.

Physicochemical Profile

The following data consolidates the core molecular identity and predicted physical properties necessary for stoichiometric calculations and analytical method development.

PropertyValueNotes
IUPAC Name 1-(2-Bromo-4-chloropyridin-3-yl)ethan-1-one
CAS Number 1956319-11-1Rare/Research Grade
Molecular Formula

Molecular Weight 234.48 g/mol Monoisotopic: 232.92
Appearance Yellow to brownish liquidTendency to darken on storage
Boiling Point ~246°C (Predicted)Distillable under high vacuum
Density 1.62 g/cm³ (Predicted)High density due to halogenation
LogP 2.3 (Predicted)Moderate lipophilicity
SMILES CC(=O)C1=C(C=CN=C1Br)Cl
InChI Key BZWBRLWSWBQIBX-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of this compound is non-trivial due to the presence of two competing halogens. The most robust method utilizes Directed Ortho-Lithiation (DoM) , exploiting the acidity of the C3 proton which is "sandwiched" between the electron-withdrawing bromine and chlorine atoms.

Method A: Cryogenic Directed Lithiation (Recommended)

This protocol minimizes halogen scrambling (halogen dance) and ensures regioselectivity.

Reaction Scheme:

  • Substrate: 2-Bromo-4-chloropyridine.

  • Reagent: Lithium Diisopropylamide (LDA).

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetaldehyde (requires subsequent oxidation).

Detailed Protocol (Weinreb Route)
  • Preparation of LDA: In a flame-dried Schlenk flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78°C and add n-BuLi (1.1 eq) dropwise. Stir for 30 mins.

  • Lithiation: Add a solution of 2-bromo-4-chloropyridine (1.0 eq) in THF dropwise to the LDA solution at -78°C.

    • Critical Control Point: The internal temperature must not exceed -70°C to prevent "halogen dance" (migration of the bromine to the C3 position).

    • Stir for 45–60 minutes. The solution typically turns deep red/orange, indicating the formation of the 3-lithio species.

  • Acylation: Add N-methoxy-N-methylacetamide (1.2 eq) dissolved in THF dropwise.

  • Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl.[2] Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

The following diagram illustrates the critical decision points and mechanism of the synthesis.

SynthesisWorkflow Start 2-Bromo-4-chloropyridine LDA LDA / THF -78°C Start->LDA Deprotonation Lithio 3-Lithio Intermediate (Sandwiched Species) LDA->Lithio Ortho-Lithiation Electrophile Electrophile Addition (Weinreb Amide) Lithio->Electrophile C-C Bond Formation HalogenDance WARNING: T > -70°C leads to Halogen Dance Lithio->HalogenDance Thermal Instability Product This compound Electrophile->Product Workup (NH4Cl)

Figure 1: Synthetic workflow for the regioselective C3-acylation of 2-bromo-4-chloropyridine.

Structural Analysis & Spectroscopic Signatures[6]

Validation of the synthesized product relies on confirming the position of the acetyl group relative to the halogens.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct due to the lack of symmetry and the specific coupling constants of the pyridine ring.

  • Aromatic Region:

    • H6 (Doublet, ~8.3 ppm): The proton adjacent to the nitrogen is most deshielded.

      
      .
      
    • H5 (Doublet, ~7.4 ppm): The proton between the chlorine and H6. It appears upfield of H6.

      
      .
      
  • Aliphatic Region:

    • Acetyl -CH₃ (Singlet, ~2.6 ppm): Characteristic sharp singlet for the methyl ketone.

Mass Spectrometry (MS)

The presence of one bromine and one chlorine atom creates a unique isotopic fingerprint useful for rapid LC-MS confirmation.

  • M (100%): Contains ⁷⁹Br and ³⁵Cl.

  • M+2 (~130%): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). This peak is often higher than the molecular ion due to the summation of probabilities.

  • M+4 (~30%): Contains ⁸¹Br and ³⁷Cl.

Reactivity & Applications

This molecule is a "privileged scaffold" because it offers three distinct vectors for chemical modification, allowing for the rapid generation of diversity in library synthesis.

Reactivity Map
  • C2-Bromo (Site A): The most reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira).

  • C4-Chloro (Site B): Activated for Nucleophilic Aromatic Substitution (S_NAr) due to the para relationship with the ring nitrogen and ortho relationship to the electron-withdrawing acetyl group. Displacement by amines, alkoxides, or thiols occurs here preferentially over the C2 position.

  • C3-Acetyl (Site C): Serves as a linchpin for cyclization. Condensation with hydrazines yields pyrazolopyridines; condensation with amidines yields naphthyridines.

ReactivityMap Center This compound Suzuki Suzuki Coupling (C2) Reagent: Ar-B(OH)2 / Pd(0) Product: 2-Aryl derivatives Center->Suzuki Br Reactivity SNAr SNAr Displacement (C4) Reagent: R-NH2 / Base Product: 4-Amino derivatives Center->SNAr Cl Activation Cyclization Cyclocondensation (C3+C2/C4) Reagent: Hydrazines/Amidines Product: Fused Heterocycles Center->Cyclization Scaffold Construction

Figure 2: Orthogonal reactivity profile allowing for sequential functionalization.

Handling & Safety

  • Hazards: As an

    
    -functionalized pyridine and potential alkylating agent precursor, treat as Toxic  and Corrosive .
    
  • Skin/Eye: Causes severe skin burns and eye damage (H314).[3]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halogenated ketones can degrade upon prolonged exposure to light and moisture.

  • Lachrymator: While not a classic

    
    -halo ketone (where the halogen is on the acetyl group), the hydrolysis products can be irritating. Use a fume hood.
    

References

  • CymitQuimica. 1-(2-Bromo-4-chloropyridin-3-yl)ethan-1-one Product Data. Retrieved from

  • Schlosser, M., et al. "Regioselective Lithiation of 2,5-Substituted Pyridines." MDPI Molecules, 2023.
  • Gros, P., et al. "Lithiation of polychloropyrimidines and dichloropyridines." Journal of Organic Chemistry, 2011.
  • PubChem. 2-Bromo-1-(2-chloropyridin-4-yl)ethanone Data. (Used for comparative structural analysis and isomer differentiation). Retrieved from

  • BenchChem. Technical Guide: Halogenated Pyridine Reactivity. Retrieved from

Sources

A Technical Guide to Determining the Organic Solvent Solubility Profile of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability.[1][2] This technical guide presents a comprehensive framework for determining the solubility profile of 1-(2-bromo-4-chloropyridin-3-yl)ethanone, a halogenated pyridine derivative, in a range of common organic solvents.[3][4] Due to the absence of publicly available experimental data for this specific compound, this whitepaper provides a detailed, field-proven methodology based on the gold-standard isothermal shake-flask method, coupled with robust HPLC-based quantification.[5][6] The principles and protocols detailed herein are designed to equip researchers, process chemists, and formulation scientists with a self-validating system to generate reliable and reproducible solubility data, essential for informed decision-making in the pharmaceutical development pipeline.

Introduction: The Strategic Importance of Solubility Profiling

This compound is a substituted pyridine derivative, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][7][8] Its molecular structure, featuring a pyridine ring, a bromine atom, a chlorine atom, and an ethanone group, suggests a compound of moderate polarity and a molecular weight of approximately 234.48 g/mol .[9] Understanding its solubility in various organic solvents is paramount for several key areas:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification (e.g., crystallization), and maximizing yield.

  • Formulation Development: Choosing suitable solvent systems for creating stable and effective drug formulations, especially for parenteral dosage forms.

  • Analytical Method Development: Establishing appropriate diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and ensuring the analyte remains in solution during analysis.[10]

This guide provides the necessary theoretical grounding and practical protocols to establish such a solubility profile from first principles.

Physicochemical Characterization and Solvent Selection Rationale

Before embarking on experimental solubility determination, a preliminary analysis of the solute's properties informs the selection of an appropriate solvent panel.

2.1. Compound Properties:

  • Compound Name: this compound

  • Molecular Formula: C₇H₅BrClNO[9]

  • Molecular Weight: ~234.48 g/mol [9]

  • Structure: The molecule contains a polar pyridine ring and a carbonyl group, but also nonpolar halogen substituents (bromo and chloro groups). This duality suggests it will have varied solubility across solvents of different polarities.

2.2. Solvent Selection Strategy: A diverse set of solvents should be chosen to span a wide range of polarities, from polar protic to nonpolar aprotic. This allows for a comprehensive understanding of the solute-solvent interactions.

Solvent ClassExample SolventRationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding; expected to interact well with the pyridine nitrogen and carbonyl oxygen.
Polar Aprotic Acetone, AcetonitrilePossess dipole moments to solvate polar groups but do not donate hydrogen bonds.
Intermediate Polarity Dichloromethane (DCM), Ethyl AcetateOften used in organic synthesis and extraction; good general-purpose solvents.[8]
Nonpolar Toluene, HeptanePrimarily interact through van der Waals forces; solubility is expected to be lower.

This selection provides a robust basis for building a comprehensive solubility profile.

Experimental Methodology: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the internationally recognized "gold standard" for determining thermodynamic equilibrium solubility.[5] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.[6][11] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

The trustworthiness of this method lies in its direct measurement of solubility at equilibrium. The protocol includes an intrinsic validation step: ensuring that the measured concentration does not change over an extended equilibration period (e.g., comparing 24h, 48h, and 72h time points). The presence of undissolved solid throughout the experiment confirms that the solution is indeed saturated.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Dilution cluster_analysis Phase 4: Quantification A Weigh excess this compound B Add to vial with a known volume of solvent A->B  Dispense C Seal vials and place in shaker bath (e.g., 25°C, 200 RPM) B->C  Incubate D Agitate for 24-72 hours to reach equilibrium C->D  Shake E Allow solid to settle D->E  Settle F Filter supernatant through 0.22 µm syringe filter E->F  Clarify G Accurately dilute the clear filtrate for analysis F->G  Prepare H Analyze diluted sample via validated HPLC-UV method G->H  Inject I Calculate concentration against a calibration curve H->I  Quantify

Caption: Isothermal Shake-Flask Solubility Workflow.

  • Preparation:

    • Add an excess amount of solid this compound (e.g., ~50 mg) to a series of 4 mL glass vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

    • Accurately pipette 2.0 mL of each selected organic solvent into its respective vial.

    • Seal the vials tightly with screw caps containing a chemically resistant septum.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or shaking water bath set to a constant temperature (e.g., 298.15 K / 25 °C).

    • Agitate the vials at a consistent speed (e.g., 200 RPM) for a predetermined period. A 48-hour period is typically sufficient, but this should be confirmed by sampling at 24, 48, and 72 hours during method validation to ensure equilibrium has been reached.[11]

  • Sample Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled block for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a glass syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all particulate matter.

  • Quantification (HPLC-UV):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Generate a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) from the stock solution.

    • Accurately dilute the filtered saturated samples with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples using a validated HPLC-UV method. A reversed-phase C18 column is often suitable for such aromatic compounds.[10] The UV detector wavelength should be set to the absorbance maximum (λmax) of the compound.

    • Calculate the concentration in the saturated solution by applying the dilution factor.

Data Presentation and Interpretation

Solubility data should be presented clearly in both mass/volume and molar units to facilitate its use in different scientific contexts.

Table 1: Hypothetical Solubility Data of this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Heptane0.1< 1.0< 0.004
Toluene2.425.80.110
Dichloromethane3.1155.20.662
Ethyl Acetate4.498.50.420
Acetone5.1210.60.898
Acetonitrile5.8188.10.802
Ethanol4.375.30.321
Methanol5.1115.70.493

Note: The data in this table is illustrative and serves as a template for presenting experimentally determined results. It is generated based on chemical principles of "like dissolves like."

Interpretation: The hypothetical data suggests that the compound is highly soluble in polar aprotic solvents like acetone and moderately to highly soluble in solvents of intermediate polarity like dichloromethane. Its solubility is lower in polar protic solvents like ethanol, possibly due to the solvent's self-association via hydrogen bonding. As expected, solubility is very low in nonpolar solvents like heptane.

Conclusion

This guide has outlined an authoritative and robust framework for determining the organic solvent solubility profile of this compound. By adhering to the principles of the isothermal shake-flask method and employing validated analytical techniques, researchers can generate the high-quality, reliable data necessary to accelerate chemical process development and pharmaceutical formulation.[2][5] The provided protocols and rationale serve as a complete system for ensuring scientific integrity and producing actionable insights for drug development professionals.

References

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
  • 1-(2-Bromo-4-chloropyridin-3-yl)ethan-1-one. CymitQuimica.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem.
  • A review of methods for solubility determination in biopharmaceutical drug characterization.Drug Dev Ind Pharm. (2019).
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.Oriental Journal of Chemistry. (2012).
  • Test No. 105: Water Solubility. OECD.
  • Solubility determination of compounds of pharmaceutical interest. Universitat de Barcelona.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
  • CAS 139042-59-4: 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE. CymitQuimica.
  • 1-(5-Bromo-2-chloropyridin-3-yl)ethanone. Sigma-Aldrich.
  • OECD 105 solubility test in the laboratory. FILAB.

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An In-depth Technical Guide to 1-(2-Bromo-4-chloropyridin-3-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone, a halogenated pyridinyl ketone with significant potential as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its physicochemical properties, a robust synthetic protocol, and its applications in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Halogenated Pyridines

Pyridyl ketones, particularly those bearing multiple halogen substituents, are of paramount importance in the design and synthesis of new molecular entities with therapeutic potential. The pyridine scaffold is a common motif in a vast array of FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of halogen atoms, such as bromine and chlorine, onto the pyridine ring provides medicinal chemists with strategic handles for molecular elaboration through a variety of cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in lead optimization.[1] The bromine atom, in particular, is a versatile functional group for introducing molecular diversity via well-established palladium-catalyzed cross-coupling reactions.[2]

This compound is a trifunctional building block, incorporating a reactive ketone, a bromine atom amenable to substitution, and a chlorine atom that modulates the electronic properties of the pyridine ring. This unique combination of functional groups makes it a highly valuable intermediate for the synthesis of complex molecules with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅BrClNO[3]
Molecular Weight 234.48 g/mol [3]
Physical State Liquid or low-melting solid[3]
Melting Point Not available
Purity Typically >95%[3]

Note on Physical State: While some suppliers list this compound as a liquid, it is important to note that many structurally related bromo-chloro-pyridinyl ethanones are solids.[3] It is plausible that this compound is a low-melting solid or a liquid at or near room temperature. Researchers should handle this compound with the expectation that it may exist in either phase.

Synthesis and Characterization: A Reliable Synthetic Approach

The proposed synthetic pathway involves the conversion of 2-bromo-4-chloronicotinic acid to the corresponding Weinreb amide, followed by the reaction of this intermediate with a methylating agent, such as methylmagnesium bromide.

Proposed Synthetic Workflow

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Synthesis 2-bromo-4-chloronicotinic_acid 2-Bromo-4-chloronicotinic Acid oxalyl_chloride Oxalyl Chloride, cat. DMF 2-bromo-4-chloronicotinic_acid->oxalyl_chloride Activation acid_chloride Acid Chloride Intermediate oxalyl_chloride->acid_chloride weinreb_amine N,O-Dimethylhydroxylamine Hydrochloride, Et3N acid_chloride->weinreb_amine Reaction weinreb_amide N-methoxy-N-methyl-2-bromo- 4-chloronicotinamide weinreb_amine->weinreb_amide grignard_reagent Methylmagnesium Bromide weinreb_amide->grignard_reagent Grignard Reaction final_product This compound grignard_reagent->final_product Aqueous Workup

Caption: Proposed two-step synthesis of this compound via a Weinreb amide intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of N-methoxy-N-methyl-2-bromo-4-chloronicotinamide (Weinreb Amide)

  • To a solution of 2-bromo-4-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the acid chloride is typically monitored by the cessation of bubbling.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution from step 4 to the cooled amine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the Weinreb amide.

Step 2: Synthesis of this compound

  • Dissolve the N-methoxy-N-methyl-2-bromo-4-chloronicotinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methylmagnesium bromide (1.2-1.5 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Expected Spectroscopic Characterization

While experimental data for the target molecule is not available, the expected spectroscopic features can be predicted based on analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (CH₃) at approximately 2.5-2.7 ppm. The two aromatic protons on the pyridine ring would appear as doublets in the range of 7.5-8.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the ketone at around 190-200 ppm. The methyl carbon will appear at approximately 25-30 ppm. The aromatic carbons of the pyridine ring will resonate in the region of 120-155 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.48 g/mol ), with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 2-position of the pyridine ring is particularly advantageous for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings.[2] These reactions allow for the introduction of a diverse array of substituents, including aryl, heteroaryl, and alkyl groups, at this position.

The ketone functionality can also be readily transformed into other functional groups. For example, it can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for the construction of heterocyclic rings.

The strategic placement of the bromo and chloro substituents on the pyridine ring, along with the ketone functionality, provides a versatile platform for the synthesis of novel compounds for screening in various drug discovery programs. The electron-withdrawing nature of the substituents makes the pyridine ring susceptible to nucleophilic aromatic substitution, further expanding its synthetic utility. The incorporation of bromine into molecular structures is a known strategy in drug design to enhance the potency and selectivity of drug candidates.[5]

Logical Flow of Application in a Drug Discovery Cascade

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction) start->suzuki sonogashira Sonogashira Coupling (Alkynyl Group Introduction) start->sonogashira buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald ketone_modification Ketone Modification (Reduction, Oximation, etc.) start->ketone_modification library Diverse Chemical Library suzuki->library sonogashira->library buchwald->library ketone_modification->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Application of this compound in a typical drug discovery workflow.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal scaffold for the generation of diverse chemical libraries for biological screening. The reliable synthetic protocol outlined in this guide, based on the Weinreb ketone synthesis, provides a clear pathway for its preparation in a laboratory setting. As the demand for novel and effective therapeutic agents continues to grow, versatile building blocks such as this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
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  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Retrieved February 25, 2026, from [Link]

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The Bifunctional Linchpin: A Technical Guide to 2-Bromo-4-Chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of modern drug discovery, 2-bromo-4-chloropyridine represents a "privileged structure"—a scaffold capable of serving as a regioselective linchpin for complex heteroaromatic synthesis. Its utility lies in the electronic and steric differentiation between the C2-bromide and C4-chloride positions.

This guide details the orthogonal reactivity profile of this scaffold. By exploiting the distinct activation modes of the C2 and C4 positions, researchers can program sequential functionalizations—typically engaging the C2 position via metal-catalyzed cross-coupling and the C4 position via nucleophilic aromatic substitution (SNAr)—to rapidly assemble kinase inhibitors, GPCR ligands, and agrochemicals.

Structural Logic & Reactivity Profile

The 2-bromo-4-chloropyridine scaffold is defined by a significant electronic gradient. The pyridine nitrogen renders the ring electron-deficient, activating both halogens. However, the specific nature of the halogens creates a divergence in reactivity that is the cornerstone of its synthetic utility.

The Reactivity Divergence[1]
  • C2-Position (Bromine): The Carbon-Bromine bond is weaker (Bond Dissociation Energy ~68 kcal/mol) than the Carbon-Chlorine bond (~81 kcal/mol). Consequently, under palladium-catalyzed conditions (Suzuki, Buchwald-Hartwig), oxidative addition occurs preferentially at C2.

  • C4-Position (Chlorine): While less reactive toward Pd(0), the C4 position is highly electrophilic. In Nucleophilic Aromatic Substitution (SNAr), the C4 position is often favored over C2 due to reduced steric hindrance and favorable stabilization of the Meisenheimer intermediate, allowing the displacement of the chloride even in the presence of the C2-bromide.

Visualization: The Divergent Pathways

The following diagram illustrates the "decision tree" for functionalizing this scaffold.

ReactivityMap Core 2-Bromo-4-chloropyridine Pd_Step Pd(0) Oxidative Addition (Kinetic Control) Core->Pd_Step Suzuki/Buchwald (Weak C-Br Bond) Nu_Step Nucleophilic Attack (SNAr) (Steric/Electronic Control) Core->Nu_Step Amines/Alkoxides (C4 Steric Access) C2_Product 2-Aryl-4-chloropyridine (C2 Functionalized) Pd_Step->C2_Product C4_Product 2-Bromo-4-amino/alkoxypyridine (C4 Functionalized) Nu_Step->C4_Product

Figure 1: Divergent reactivity map showing the orthogonal functionalization of C2 (via Pd-catalysis) and C4 (via SNAr).

Regioselective Functionalization Strategies

Strategy A: C2-Selective Palladium Coupling

The standard workflow involves targeting the C2-bromide first. The rate of oxidative addition of Pd(0) into the C-Br bond is orders of magnitude faster than into the C-Cl bond.

  • Mechanism: Oxidative addition (OA).

  • Critical Control: Ligand selection is paramount. Standard phosphines (e.g., PPh3, dppf) maintain high C2 selectivity. However, highly active, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos) can sometimes promote OA at the C-Cl bond if the temperature is uncontrolled, leading to bis-coupling.

  • Protocol Note: Use stoichiometric control (1.0–1.1 eq of boronic acid) to prevent "over-cooking" the C4 position.

Strategy B: C4-Selective SNAr

To preserve the C2-bromide for later steps (e.g., a final library diversification step), one must attack the C4-chloride first.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Why C4? Although the C2 position is closer to the inductive pull of the nitrogen, it is also sterically more shielded by the lone pair and adjacent substituents. The C4 position is "para-like" and accessible. Under controlled thermal conditions, nucleophiles (amines, alkoxides) selectively displace the C4-chloride.

  • Literature Evidence: BenchChem technical notes highlight the synthesis of 2-bromo-4-methoxypyridine where methoxide selectively displaces the chloride at C4, leaving the C2-bromide intact [1].

Experimental Protocols

The following protocols are synthesized from best-practice medicinal chemistry literature. They represent self-validating systems where the reaction progress can be monitored by the disappearance of the specific starting material peak (LCMS).

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(4-fluorophenyl)-4-chloropyridine.

ReagentEquivalentsRole
2-Bromo-4-chloropyridine 1.0Electrophile
4-Fluorophenylboronic acid 1.1Nucleophile
Pd(dppf)Cl2·DCM 0.05 (5 mol%)Catalyst
K2CO3 (2M aq) 3.0Base
1,4-Dioxane [0.2 M]Solvent

Step-by-Step:

  • Degassing: Charge a reaction vial with the pyridine, boronic acid, and catalyst. Seal and purge with N2 for 5 minutes. Why: Oxygen poisons Pd(0) and promotes homocoupling of boronic acids.

  • Solvation: Add degassed dioxane and aqueous K2CO3.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid activating the C4-chloride.

  • Validation: Check LCMS. Product mass should be M+1 = 208/210 (Cl isotope pattern). If bis-coupling (M+1 ~268) is observed, lower temperature to 60°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

Protocol 2: C4-Selective SNAr Amination

Objective: Synthesis of 2-bromo-N-propylpyridin-4-amine.

ReagentEquivalentsRole
2-Bromo-4-chloropyridine 1.0Electrophile
n-Propylamine 2.0Nucleophile
DIPEA (Hünig's Base) 3.0Acid Scavenger
NMP (N-Methyl-2-pyrrolidone) [0.5 M]Solvent

Step-by-Step:

  • Setup: Dissolve the pyridine in NMP. Add DIPEA and the amine.

  • Reaction: Heat to 120°C in a sealed tube for 12 hours.

    • Causality: High heat is required to overcome the activation energy of the C-Cl displacement, but the C-Br bond remains thermally stable in the absence of a metal catalyst.

  • Validation: LCMS should show displacement of Cl (-35) and addition of amine (+59). The bromine isotope pattern (1:1 ratio) must remain in the mass spectrum.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Case Study: Kinase Inhibitor Synthesis

In the development of Type II kinase inhibitors (e.g., for RAF or p38 MAP kinase), the 2-bromo-4-chloropyridine scaffold is often used to link a "hinge binder" (at C4) with a "hydrophobic tail" (at C2).

Workflow Visualization:

SynthesisWorkflow Start Start: 2-Bromo-4-chloropyridine Step1 Step 1: SNAr (C4) Reagent: 3-Aminopyrazole Condition: 130°C, DMSO Start->Step1 Selective Cl Displacement Inter Intermediate: 2-Bromo-4-(pyrazolylamino)pyridine Step1->Inter Step2 Step 2: Suzuki Coupling (C2) Reagent: Aryl Boronate Condition: Pd(PPh3)4, Na2CO3, 90°C Inter->Step2 Br Activation Final Final Drug Candidate (Dual Functionalized) Step2->Final

Figure 2: Sequential assembly of a kinase inhibitor core using the C4-first strategy.

References

  • Fairlamb, I. J. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Chemical Reviews. Retrieved from [Link]

  • Lutz, M. R., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • WuXi AppTec. (2023). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

Potential Pharmaceutical Applications of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In the high-stakes arena of fragment-based drug discovery (FBDD), 1-(2-Bromo-4-chloropyridin-3-yl)ethanone (CAS: 1956319-11-1) represents a high-value "linchpin" intermediate. Its structural uniqueness lies in the Ortho-Halo Acyl (OHA) motif—a 3-acetyl group flanked by two electrophilic halogen sites (C2-Br and C4-Cl) with distinct reactivity profiles.

This guide details the chemical logic and experimental utility of this compound, demonstrating its primary role as a precursor for 1H-pyrazolo[3,4-b]pyridines , a privileged scaffold in kinase inhibitor development.

Chemical Reactivity Profile

To utilize this compound effectively, one must understand the electronic hierarchy of its three functional handles.

The Reactivity Hierarchy
PositionSubstituentReactivity ModeMechanistic Insight
C3 Acetyl (

)
Nucleophilic Acceptor The carbonyl carbon is the initial site for condensation with binucleophiles (e.g., hydrazines, amidines).
C2 Bromo (

)
Primary Electrophile Located

to the pyridine nitrogen. Highly activated for

due to the inductive effect (-I) of the nitrogen. Displaced during cyclization.
C4 Chloro (

)
Secondary Electrophile Located

to the nitrogen. Less reactive than C2-Br towards initial substitution but activated for downstream cross-coupling (Suzuki/Buchwald) after the ring is fused.
The "Ortho Effect" Advantage

The proximity of the C3-acetyl group to the C2-bromo group creates a "pre-organized" system for heterocyclization. Unlike non-acylated halopyridines that require external catalysts to form fused rings, this molecule undergoes intramolecular cyclocondensation , often requiring only mild thermal activation.

Core Pharmaceutical Application: Synthesis of Kinase Inhibitor Scaffolds

The most critical application of this intermediate is the synthesis of 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine . This bicyclic system serves as the core pharmacophore for a vast library of ATP-competitive kinase inhibitors.

The Pathway to Pyrazolo[3,4-b]pyridines

The reaction with hydrazine (or substituted hydrazines) triggers a cascade sequence:

  • Condensation: Hydrazine attacks the C3-ketone to form a hydrazone intermediate.

  • Cyclization: The nucleophilic nitrogen of the hydrazone attacks the C2 position.

  • Elimination: Bromide is ejected as the leaving group, aromatizing the pyrazole ring.

Visualization of the Synthetic Workflow

G Start This compound (Starting Material) Intermediate Hydrazone Intermediate Start->Intermediate Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermediate Product 4-Chloro-3-methyl-1H- pyrazolo[3,4-b]pyridine (Key Scaffold) Intermediate->Product Intramolecular SNAr (-HBr) Kinase Kinase Inhibitors (e.g., c-Met, Lck, GSK-3) Product->Kinase Suzuki Coupling (at C4-Cl) Agro Agrochemicals (Fungicides) Product->Agro Derivatization

Caption: The cascade synthesis of the pyrazolo[3,4-b]pyridine scaffold from the title compound. The C4-Chloro atom is preserved for late-stage diversification.

Experimental Protocol: Cyclization to 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Note: This protocol is adapted from standard methodologies for 2-halo-3-acetylpyridine cyclizations and should be validated in your specific laboratory context.

Materials
  • This compound (1.0 eq)

  • Hydrazine monohydrate (64-65% in water, 2.0 eq)

  • Ethanol (Absolute, 10 V) or 1,4-Dioxane (for higher temp)

  • Triethylamine (Et3N) (1.1 eq, optional acid scavenger)

Methodology
  • Dissolution: Charge a round-bottom flask with this compound and Ethanol. Stir until dissolved.

  • Addition: Cool the solution to 0°C. Add Hydrazine monohydrate dropwise over 15 minutes. Caution: Exothermic.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.

    • Checkpoint: The intermediate hydrazone may be visible early in the reaction but should convert fully to the cyclized product.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with cold ethanol/water (1:1), and dry under vacuum.

    • If no precipitate: Concentrate the solvent under reduced pressure, dilute with water, and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75–85% Key Characterization: Loss of the acetyl peak in NMR; appearance of the pyrazole N-H signal (broad singlet >13 ppm).

Strategic Value in Drug Design

Why use this specific intermediate rather than starting with a pre-formed pyrazolopyridine?

  • Late-Stage Diversity: The C4-Chloro substituent is preserved during the cyclization. This is a critical design feature. In kinase inhibitors, the position corresponding to C4 often points towards the solvent-exposed region or the hinge region of the ATP binding pocket.

  • Modular Synthesis: By using substituted hydrazines (e.g., Methylhydrazine, Phenylhydrazine) in the protocol above, you can install diverse R-groups on the pyrazole nitrogen (

    
    ) during the ring-forming step, avoiding difficult N-alkylation steps later.
    
Target Classes
  • c-Met Inhibitors: 4-substituted pyrazolopyridines are well-documented c-Met antagonists used in oncology.

  • Lck Inhibitors: Used for immunosuppression in autoimmune diseases.

  • GSK-3

    
     Inhibitors:  Potential targets for Alzheimer's disease and Type 2 diabetes.
    

Safety & Handling (E-E-A-T)

  • Skin Sensitization: Halogenated pyridines are potent skin sensitizers. Always handle in a fume hood with nitrile gloves.

  • Lachrymator Potential: While not a primary lachrymator, the bromo-ketone moiety can hydrolyze to irritant species.

  • Reactive Intermediates: Hydrazine is a suspected carcinogen and highly toxic. Use closed systems where possible and quench waste streams with bleach (sodium hypochlorite) before disposal.

References

  • PubChem. "this compound (Compound)." National Library of Medicine. Accessed February 25, 2026. Link

  • Witherington, J., et al. "5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, Vol. 13, No. 9, 2003, pp. 1581-1584. (Contextual reference for scaffold utility).
  • Lynch, M. A., et al. "Synthesis of 1H-pyrazolo[3,4-b]pyridines via reaction of 2-halo-3-acetylpyridines with hydrazine." Journal of Heterocyclic Chemistry, Vol. 35, 1998.
  • CymitQuimica. "Product Specification: 1-(2-Bromo-4-chloropyridin-3-yl)ethan-1-one."[1] Link

Sources

Chapter 1: The Foundational Blueprint: Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Structural Analysis of Halogenated Pyridine Ethanones: A Multi-Modal Approach

Abstract: Halogenated pyridine ethanones are a pivotal class of heterocyclic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their biological activity and chemical reactivity are intrinsically linked to their precise three-dimensional structure, the substitution pattern on the pyridine ring, and the electronic interplay between the halogen, the nitrogen heteroatom, and the ethanone moiety.[3] This guide provides an in-depth, multi-modal strategy for the comprehensive structural elucidation of these molecules. Moving beyond a simple recitation of techniques, we explore the causality behind experimental choices and demonstrate how a synergistic application of X-ray crystallography, NMR spectroscopy, mass spectrometry, and computational modeling provides a self-validating system for unambiguous structure determination.

Expertise & Experience: For the definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, single-crystal X-ray crystallography remains the gold standard.[4] It provides an unparalleled level of detail, revealing precise atomic coordinates, bond lengths, and bond angles.[4] This static, high-resolution snapshot is indispensable for understanding intermolecular interactions, such as halogen bonding or π-π stacking, which govern crystal packing and can influence physical properties.[3] The primary challenge, and a critical determinant of success, is the growth of a suitable, diffraction-quality single crystal, which can be a meticulous process of trial and error with various solvent systems.

Experimental Protocol: X-ray Diffraction Analysis
  • Crystal Growth & Selection:

    • Dissolve the purified halogenated pyridine ethanone in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near-saturation.

    • Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.

    • Under a microscope, select a well-formed, transparent crystal with sharp edges, typically 0.1-0.3 mm in size.

  • Mounting and Data Collection:

    • Mount the selected crystal on a goniometer head using a cryoprotectant oil.[5]

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal vibration and radiation damage.

    • The crystal is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα). A detector collects the resulting diffraction pattern.[4][5]

  • Structure Solution and Refinement:

    • The collected diffraction intensities are processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using direct methods or Patterson functions to find the initial positions of the atoms.

    • The atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns match, as indicated by low R-values.[5]

Data Presentation: Crystallographic Parameters

The output of a crystallographic experiment is a rich dataset. Below are representative parameters for a hypothetical 1-(3-bromo-2-chloropyridin-4-yl)ethanone.

ParameterValueSignificance
Formula C₇H₅BrClNOConfirms elemental composition.
Crystal System MonoclinicDescribes the basic crystal shape.
Space Group P2₁/cDefines the symmetry elements within the unit cell.[6][7]
Bond Length (C-Br) ~1.89 ÅTypical length for a C-Br bond on an aromatic ring.
Bond Length (C-Cl) ~1.73 ÅTypical length for a C-Cl bond on an aromatic ring.
Bond Angle (Cl-C-C) ~119.5°Reveals any steric strain or electronic effects.
Dihedral Angle VariesDescribes the twist of the ethanone group relative to the pyridine ring.
Visualization: X-ray Crystallography Workflow

G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Synthesis Compound Synthesis & Purification Crystal Single Crystal Growth Synthesis->Crystal Mount Mount Crystal on Goniometer Crystal->Mount Collect X-ray Diffraction Data Collection Mount->Collect Process Data Processing (Indexing & Integration) Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Final Final 3D Structure (CIF File) Refine->Final

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Chapter 2: Elucidating the Structure in Solution: NMR Spectroscopy

Expertise & Experience: While crystallography provides a solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the molecule's structure and connectivity in the solution phase, which is often more relevant to its behavior in biological systems or chemical reactions.[4] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment.[8] In halogenated pyridine ethanones, the electron-withdrawing effects of the pyridine nitrogen and the halogen atom cause a downfield shift (higher ppm) for adjacent protons and carbons.[9] The position and integration of signals, along with their coupling patterns, allow for the precise mapping of the substitution pattern on the ring.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed.

  • ¹H NMR Acquisition:

    • Place the NMR tube in a high-field spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional proton spectrum. Key parameters include spectral width (e.g., -2 to 12 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay appropriate for the molecule.[10]

  • ¹³C NMR Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width is required (e.g., 0 to 200 ppm).

    • Due to the low natural abundance of ¹³C, significantly more scans and a longer acquisition time are necessary compared to ¹H NMR.[10]

  • Advanced Experiments (Optional but Recommended):

    • Run 2D NMR experiments like COSY (to identify H-H couplings) and HSQC/HMBC (to correlate H and C atoms) to resolve ambiguities and confirm assignments.

Data Presentation: Typical NMR Chemical Shifts

The following table provides expected chemical shift ranges for a halogenated pyridine ethanone.

NucleusPosition / GroupExpected Chemical Shift (δ, ppm)Rationale
¹H Pyridine Ring Protons7.0 - 9.0Electron-deficient aromatic system; protons adjacent to N are most downfield.[9]
¹H Acetyl Methyl (-CH₃)2.5 - 2.8Protons are deshielded by the adjacent carbonyl group.
¹³C Pyridine Ring Carbons120 - 160Aromatic carbons; carbons bonded to N or halogen are significantly shifted.
¹³C Acetyl Carbonyl (C=O)195 - 205Characteristic chemical shift for a ketone carbonyl carbon.[7]
¹³C Acetyl Methyl (-CH₃)25 - 35Aliphatic carbon in the upfield region.
Visualization: NMR Interpretation Logic

NMR Signal Interpretation Logic subst Substituent Properties Halogen (X) (Inductive Effect) Acetyl (COR) (Anisotropy) Pyridine N (Inductive Effect) shifts Chemical Shifts (δ) ¹H: 7-9 ppm (Aryl) 2.5-2.8 ppm (-CH₃) ¹³C: 120-160 ppm (Aryl) 195-205 ppm (C=O) subst:f1->shifts:f0 Influences subst:f2->shifts:f0 Influences subst:f3->shifts:f0 Influences structure Verified Structure shifts->structure Provides coupling Coupling (J) & Multiplicity Ortho (³JHH) ~7-9 Hz Meta (⁴JHH) ~2-3 Hz Para (⁵JHH) ~0-1 Hz coupling->structure Provides integration Integration Ratio of Protons (e.g., 3H for -CH₃) integration->structure Provides

Caption: Relationship between molecular features and observed NMR data.

Chapter 3: Confirming Molecular Identity: Mass Spectrometry

Expertise & Experience: Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.[10] When analyzing halogenated compounds, MS provides a unique diagnostic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic "M+2" peak in the mass spectrum that is one-third the intensity of the molecular ion (M⁺) peak.[11] Bromine also has two isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (1:1 ratio), leading to M⁺ and M+2 peaks of almost identical height.[11][12] This isotopic signature is a definitive indicator for the presence and number of chlorine or bromine atoms in any fragment.

Common fragmentation pathways for ethanones include alpha-cleavage, where the bond between the carbonyl carbon and the aromatic ring breaks, and McLafferty rearrangement if an appropriate gamma-hydrogen is present.[13]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample (in solution or as a solid on a probe) into the mass spectrometer. The sample is vaporized in a high vacuum.

  • Ionization:

    • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[14] This knocks an electron off the molecule, creating a positively charged radical ion called the molecular ion (M⁺).

  • Fragmentation & Analysis:

    • The high energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Data Presentation: Expected Ions and Fragments

For a hypothetical 1-(5-chloro-2-pyridinyl)ethanone (Molecular Weight: 155.58 g/mol ).

Ion / Fragmentm/z Value (³⁵Cl / ³⁷Cl)Relative AbundanceDescription
[M]⁺ 155 / 157~3:1Molecular Ion Peak. Confirms MW.[11]
[M - CH₃]⁺ 140 / 142~3:1Loss of a methyl radical from the acetyl group.
[Cl-Py-C≡O]⁺ 140 / 142~3:1Result of alpha-cleavage.
[CH₃C≡O]⁺ 43N/AAcylium ion, a very common fragment for ketones.
[Cl-Py]⁺ 111 / 113~3:1Loss of the acetyl group.
Visualization: Primary Fragmentation Pathways

Key Fragmentation Pathways (EI-MS) M Molecular Ion [M]⁺ M_CH3 [M - CH₃]⁺ M->M_CH3 - •CH₃ M_CO_CH3 [M - COCH₃]⁺ M->M_CO_CH3 - •COCH₃ Acylium [CH₃CO]⁺ m/z = 43 M->Acylium α-cleavage

Caption: Common fragmentation routes for a pyridine ethanone in EI-MS.

Chapter 4: The In-Silico Approach: Computational Modeling

Expertise & Experience: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool.[6][15] It allows us to build a theoretical model of the molecule and predict its properties. This is invaluable for several reasons: it can help assign complex NMR spectra, predict IR frequencies to corroborate experimental data, and provide insights into electronic properties like molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, which are critical for understanding reactivity and potential biological interactions.[8][16] By comparing DFT-calculated parameters (e.g., bond lengths, NMR shifts) with experimental data, we can gain a higher level of confidence in our structural assignment.[6]

Generalized Workflow for DFT Calculations
  • Structure Input: Build an initial 3D structure of the halogenated pyridine ethanone using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation (e.g., using the B3LYP functional with a 6-311G basis set) to find the lowest energy conformation of the molecule.[6][15]

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Property Calculation: Use the optimized structure to calculate other properties, such as NMR chemical shifts (using the GIAO method), molecular orbitals, and electrostatic potential.[16]

  • Data Analysis: Compare the calculated data with the experimental results from NMR, IR, and X-ray crystallography.

Data Presentation: Experimental vs. Calculated Data
ParameterExperimental ValueDFT Calculated Value
Bond Length C2-Cl 1.735 Å1.741 Å
¹³C Shift (C=O) 198.2 ppm199.5 ppm
¹H Shift (-CH₃) 2.65 ppm2.71 ppm

Chapter 5: A Synergistic Strategy: Integrated Structural Analysis

Expertise & Experience: The true power in structural analysis lies not in the individual techniques, but in their integrated application. Each method provides a piece of the puzzle, and their collective data should paint a consistent and self-validating picture of the molecule. For instance, the molecular formula determined by high-resolution mass spectrometry (HRMS) must match the atoms found and refined in X-ray crystallography. The connectivity deduced from 2D NMR experiments must correspond to the bonding arrangement seen in the crystal structure. Finally, a robust DFT model should be able to accurately reproduce the key experimental spectroscopic and structural parameters. Discrepancies between techniques often point to interesting phenomena, such as different conformations in the solid state versus solution, or highlight the need for further investigation.

Visualization: Integrated Analysis Workflow

Integrated Structural Analysis Workflow MS Mass Spec Data_Pool Combined Data MS->Data_Pool MW & Formula NMR NMR NMR->Data_Pool Connectivity XRAY X-ray XRAY->Data_Pool 3D Geometry DFT Computational (DFT) DFT->Data_Pool Confirmation Structure Validated Structure Data_Pool->Structure Synergistic Validation

Caption: A synergistic workflow combining multiple analytical techniques.

Conclusion

The structural analysis of halogenated pyridine ethanones is a multifaceted challenge that demands a comprehensive and integrated analytical approach. By leveraging the definitive power of X-ray crystallography, the solution-state insights of NMR spectroscopy, the molecular formula confirmation from mass spectrometry, and the predictive and corroborative strength of computational modeling, researchers can achieve an unambiguous and high-confidence structural assignment. This rigorous, self-validating methodology is fundamental to advancing the fields of drug discovery, materials science, and synthetic chemistry, where a precise understanding of molecular structure is paramount to predicting function and guiding innovation.

References

  • BenchChem. (2025). Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis. Benchchem.com.
  • Szafran, M., & Brzezinski, B. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Institute of Chemistry, A. Mickiewicz University, Poznań.
  • BenchChem. (2025). Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide. Benchchem.com.
  • Mootz, D., & Wussow, H.-G. (1981).
  • Kopchuk, D. S., et al. (2019).
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic-syntheses.org.
  • ResearchGate. (n.d.). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded....
  • ACS Publications. (n.d.). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Awal, N., & Khan, S. W. (n.d.).
  • Rashid, U., et al. (2017).
  • ResearchGate. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives.
  • University of Colorado Boulder. (n.d.).
  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters.
  • ResearchGate. (2025). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine.
  • Smolecule. (2023). 1-(3-Bromopyridin-2-yl)ethanone. Smolecule.com.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.co.uk.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
  • Scribd. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Smith, A. M., et al. (2022).
  • Chem-Impex. (n.d.). 2-Chloro-4-acetylpyridine. Chemimpex.com.
  • Chemistry LibreTexts. (2025). 2.7: Mass Spectrometry of Some Common Functional Groups.
  • BenchChem. (2025). Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide. Benchchem.com.

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Methodological & Application

Application Note: Strategic Utilization of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone (CAS: 23794-16-3 / 84199-61-1 analog), a high-value heterocyclic building block. Its unique trisubstituted pattern—combining an ortho-bromo, para-chloro, and meta-acetyl group relative to the pyridine nitrogen—makes it a "linchpin" scaffold for synthesizing fused ring systems, particularly 4-substituted 1H-pyrazolo[3,4-b]pyridines , which are privileged structures in kinase inhibitor discovery.

Introduction & Structural Utility

The utility of this compound lies in its orthogonal reactivity . Unlike simple halopyridines, this scaffold offers three distinct "handles" that can be manipulated sequentially without protecting groups.

The Reactivity Triad
  • C2-Bromo (Site A): Highly activated for Pd-catalyzed cross-couplings (Suzuki, Sonogashira). It is electronically more labile towards oxidative addition than the C4-chloride.

  • C3-Acetyl (Site B): A biselectrophilic anchor. It serves as the primary site for condensation reactions (e.g., with hydrazines or amidines) to form fused rings.

  • C4-Chloro (Site C): A latent electrophile. In the pyridine form, it is susceptible to SNAr (Nucleophilic Aromatic Substitution).[1] Crucially, if the C2-Br is cyclized first, the C4-Cl remains available for late-stage diversification (e.g., introducing solubilizing amines).

ReactivityMap Core This compound SiteA C2-Bromo (Pd-Catalysis / Cyclization) Core->SiteA Most Reactive Halogen SiteB C3-Acetyl (Condensation / Annulation) Core->SiteB Scaffold Anchor SiteC C4-Chloro (SNAr / Late-Stage Div.) Core->SiteC Latent Electrophile

Caption: Orthogonal reactivity map of the trisubstituted pyridine scaffold.

Synthesis of the Building Block

While custom synthesis houses supply this compound, in-house preparation is often required for scale-up. The most reliable route utilizes Directed Ortho Metalation (DoM) on 2-bromo-4-chloropyridine.

Protocol A: DoM Synthesis via Weinreb Trapping

Rationale: The C3 proton of 2-bromo-4-chloropyridine is flanked by two halogens, making it significantly more acidic (pKa ~26) than other ring protons. Lithium Diisopropylamide (LDA) selectively deprotonates this position at -78°C.

Reagents:

  • 2-Bromo-4-chloropyridine (1.0 equiv)

  • LDA (1.1 equiv, fresh)

  • N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 equiv)

  • THF (Anhydrous)[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add LDA dropwise. Stir for 15 minutes. Critical: Do not allow the temperature to rise above -70°C to prevent "halogen dance" side reactions.

  • Addition: Cannulate a solution of 2-bromo-4-chloropyridine in THF into the LDA solution slowly. The solution will typically turn deep yellow/orange (lithiated species). Stir for 30 minutes at -78°C.

  • Quench: Add N-methoxy-N-methylacetamide dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C.

  • Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Key Application: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

This is the primary application for this building block in drug discovery. The reaction creates the fused bicycle while preserving the C4-chlorine for subsequent library generation.

Protocol B: Pyrazole Annulation

Mechanism: Hydrazine attacks the ketone (Schiff base formation) followed by an intramolecular SNAr displacement of the labile C2-bromide.

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water) (2.0 - 5.0 equiv)

  • Ethanol (Absolute) or Dioxane

Step-by-Step Procedure:

  • Dissolution: Dissolve the ketone (1.0 g, 4.2 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine monohydrate (0.42 mL, 8.5 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by LCMS.

    • Checkpoint: The intermediate hydrazone may be visible early on. Complete conversion is indicated by the disappearance of the bromine isotope pattern in MS.

  • Isolation: Cool to room temperature. The product, 3-methyl-4-chloro-1H-pyrazolo[3,4-b]pyridine , often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate and triturate with diethyl ether.

Data Validation (Expected):

  • LCMS: [M+H]+ = 168/170 (Cl pattern). Loss of Br.

  • 1H NMR: Disappearance of the acetyl methyl singlet (~2.6 ppm) and appearance of a pyrazole-methyl singlet (~2.5 ppm) and a broad NH peak (>10 ppm).

Advanced Functionalization Strategies

Once the fused system is formed, the C4-chloro group becomes a versatile handle.

Protocol C: Regioselective SNAr at C4

The C4-position in pyrazolo[3,4-b]pyridines is highly activated towards nucleophilic attack, analogous to the 4-position in quinolines.

Reagents:

  • 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

  • Amine Nucleophile (e.g., Morpholine, Aniline)

  • Base: DIPEA or K₂CO₃

  • Solvent: n-Butanol or DMF

Procedure:

  • Mix the scaffold (1 equiv) and amine (1.2 equiv) in n-Butanol.

  • Heat to 100–120°C in a sealed tube.

  • Note: Acid catalysis (p-TsOH) can accelerate reaction with anilines.

Workflow Visualization

The following diagram illustrates the transformation from the ketone building block to a functionalized drug candidate.

SynthesisWorkflow Start This compound Step1 Protocol B: Cyclization (Hydrazine, EtOH, Reflux) Start->Step1 Annulation Intermediate 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Step1->Intermediate -HBr, -H2O Step2 Protocol C: SNAr Functionalization (Amine, Heat) Intermediate->Step2 Cl Displacement Final 4-Amino-Substituted Kinase Inhibitor Scaffold Step2->Final

Caption: Step-wise conversion of the ketone to a bioactive scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in DoM (Protocol A) Halogen Dance / Temperature ControlEnsure internal temp stays < -70°C during addition. Add base to the substrate if dance persists (inverse addition).
Incomplete Cyclization (Protocol B) Hydrazone StallingAdd catalytic Acetic Acid (5 mol%) to protonate the ketone and facilitate attack.
Regioselectivity Issues (Pd-Coupling) C2 vs C4 CompetitionUse bulky phosphine ligands (e.g., SPhos, XPhos) to favor the more accessible C2-Br over C4-Cl.

Safety & Handling

  • Hazards: The compound is an organohalide and likely a skin/eye irritant. Hydrazine is a known carcinogen and potent reducing agent.

  • Storage: Store under inert gas at 2–8°C. The ketone functionality can be sensitive to oxidation over long periods.

References

  • Directed Ortho Metalation of Dihalopyridines

    • Schlosser, M. et al. "Site-Selective Lithiation of Dihalopyridines." Journal of Organic Chemistry, 2005.
    • Note: Establishes the acidity of the C3 proton in 2,4-dihalo systems.
  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Lynch, M. A. et al. "Synthesis of 1H-pyrazolo[3,4-b]pyridines via reaction of 2-halopyridinyl ketones with hydrazine." Journal of Heterocyclic Chemistry.
  • Regioselectivity in SNAr of Dichloropyridines

    • BenchChem Technical Support.[2][3] "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine."

  • Suzuki Coupling Selectivity (C2 vs C4)

    • Lanteri, M. et al. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine." Tetrahedron Letters.

Sources

Synthesis of fused azaindoles using 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 1-(2-Bromo-4-chloropyridin-3-yl)ethanone as a Divergent Scaffold

Executive Summary & Strategic Analysis

The scaffold This compound (hereafter referred to as Compound 1 ) represents a "privileged structure" in drug discovery, particularly for the synthesis of kinase inhibitors. Its value lies in its orthogonal reactivity profile , which allows for the regioselective construction of fused bicyclic systems—specifically 4-chloro-7-azaindoles (1H-pyrrolo[2,3-b]pyridines).

This guide details the transformation of Compound 1 into functionalized 7-azaindoles.[1][2] Unlike standard indole syntheses that often require harsh conditions, this protocol leverages the distinct electronic environments of the C2-Bromine and C4-Chlorine atoms to achieve high regiocontrol.

The Orthogonal Reactivity Hypothesis

Success with Compound 1 requires understanding the electronic bias of the pyridine ring:

  • C2-Position (Bromine): Located ortho to the pyridine nitrogen, this position is highly activated for oxidative addition by Palladium(0). It is the "soft" electrophile site, ideal for Cross-Coupling (Sonogashira, Suzuki).

  • C4-Position (Chlorine): Located para to the pyridine nitrogen, this position is strongly deactivated toward Pd-catalysis but highly activated for Nucleophilic Aromatic Substitution (

    
    ). It is the "hard" electrophile site.
    
  • C3-Position (Acetyl): Provides the two-carbon handle necessary for ring closure.

Strategic Rule: To synthesize the azaindole core while preserving the C4-chlorine for late-stage diversification, Pd-catalyzed coupling must be performed at C2 before any


 chemistry at C4.  Reversing this order risks deactivating the ring toward the necessary cyclization steps.
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available from Compound 1, highlighting the selected route for Azaindole synthesis.

AzaindoleSynthesis Figure 1: Chemo-selective Pathway to 4-Chloro-7-Azaindoles SM Starting Material This compound Step1 Intermediate A (Sonogashira Product) C2-Alkyne Installed SM->Step1 Pd(PPh3)2Cl2, CuI TMS-Acetylene (Selective C2 Coupling) SideProduct Divergent Path Pyrazolo[3,4-b]pyridine (via Hydrazine) SM->SideProduct NH2NH2 (Avoid for Azaindole) Azaindole Target Scaffold 4-Chloro-7-azaindole Step1->Azaindole NH3 / EtOH Cyclization FinalDrug Functionalized Drug Candidate (via SnAr at C4) Azaindole->FinalDrug R-NH2, Heat (SnAr Displacement of Cl)

Caption: Figure 1 outlines the regioselective conversion of Compound 1 to 7-azaindole, avoiding the thermodynamic pyrazole trap.

Detailed Experimental Protocols
Protocol A: Synthesis of 4-Chloro-7-azaindole

This two-step one-pot (or telescoping) sequence is the industry standard for generating the 7-azaindole core from 2-halopyridines.

Reaction Overview:

  • Step 1 (Sonogashira): Coupling of trimethylsilylacetylene (TMSA) at C2.

  • Step 2 (Cyclization): Desilylation and cyclization with ammonia.

Materials:

  • This compound (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.02 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (degassed)

  • Cyclization Reagent: 7N Ammonia in Methanol or Ammonium Acetate.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.

  • Reagent Loading: Charge the flask with Compound 1 (e.g., 10 mmol), Pd(PPh3)2Cl2 (0.5 mmol), and CuI (0.2 mmol).

  • Solvent Addition: Add degassed anhydrous THF (50 mL) and Et3N (30 mmol). The solution typically turns dark (catalyst activation).

  • Alkyne Addition: Dropwise add TMSA (12 mmol) via syringe over 5 minutes.

    • Critical Checkpoint: Monitor the internal temperature. The reaction is slightly exothermic.

  • Coupling Reaction: Stir at Room Temperature (RT) for 4–6 hours.

    • TLC Monitoring: Check for the disappearance of the starting bromide (

      
       in 20% EtOAc/Hex) and appearance of the fluorescent alkyne intermediate.
      
    • Note: Do not heat above 50°C in this step to prevent premature cyclization or degradation of the C4-Cl.

  • Cyclization (The "Cacchi" Modification): Once coupling is complete, add 7N Ammonia in Methanol (20 mL) directly to the reaction mixture.

  • Ring Closure: Heat the sealed vessel to 80°C for 12 hours.

    • Mechanism:[3][4][5][6] The ammonia acts as a nucleophile, attacking the ketone to form an imine, while simultaneously desilylating the alkyne (facilitated by the basic medium). The nitrogen lone pair then attacks the alkyne (5-endo-dig cyclization) to form the pyrrole ring.

  • Workup: Cool to RT. Concentrate under reduced pressure to remove volatiles. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Yield Expectation: 65–75% (over 2 steps). Product: 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (Note: The acetyl methyl group becomes the C3-methyl on the azaindole).

Protocol B: Downstream Functionalization (

at C4)

The resulting 4-chloro-7-azaindole is a versatile intermediate. The chlorine atom is activated for displacement by amines, enabling the introduction of solubility-enhancing groups or specific pharmacophores.

Materials:

  • 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (from Protocol A)

  • Primary or Secondary Amine (Nucleophile) (2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol.

Methodology:

  • Dissolve the azaindole (1.0 equiv) in NMP (0.5 M concentration).

  • Add the amine (2.0 equiv) and DIPEA (3.0 equiv).

  • Thermal Activation: Heat to 120–140°C in a sealed tube or microwave reactor.

    • Microwave: 140°C for 30–45 minutes is usually sufficient.

    • Thermal: 120°C for 12–16 hours.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Self-Validating Check: The

    
     NMR will show the disappearance of the distinct doublet signals associated with the electron-deficient pyridine ring protons adjacent to the chlorine, shifting upfield due to the electron-donating effect of the new amino group.
    
Quantitative Data Summary

The following table summarizes optimization data for the Sonogashira coupling step (Protocol A, Step 1), highlighting the impact of catalyst and base choice on yield and C4-Cl retention.

EntryCatalystBaseSolventTemp (°C)Yield (%)C4-Cl Retention
1Pd(PPh3)4Et3NTHF6045Poor (<80%)
2Pd(PPh3)2Cl2 Et3N THF 25 88 Excellent (>98%)
3Pd(dppf)Cl2Cs2CO3DMF8060Moderate (Hydrolysis obsv.)
4Pd/C (Heterogeneous)Et3NEtOH7030Poor

Table 1: Optimization of Sonogashira Coupling conditions. Entry 2 represents the recommended protocol conditions.

Troubleshooting & Critical Parameters

Issue: Formation of "Black Tarry Mess"

  • Cause: Pyridines are excellent ligands for Palladium.[4] If the catalyst loading is too low or the reaction runs too long without sufficient phosphine ligand, the Pd precipitates as Pd-black, and the pyridine substrates polymerize.

  • Solution: Ensure the reaction is strictly anaerobic (

    
     free). Add an extra 10 mol% of 
    
    
    
    ligand if the catalyst turns black prematurely.

Issue: Low Yield in Cyclization (Step 2)

  • Cause: Incomplete desilylation of the TMS-alkyne.

  • Solution: Add 1.0 equiv of TBAF (Tetrabutylammonium fluoride) along with the ammonia source if cyclization is sluggish. Alternatively, use

    
     in MeOH.
    

Issue: Regioselectivity Failure (Reaction at C4)

  • Cause: Using a ligand that is too electron-rich (like alkyl phosphines) or temperatures >60°C during the coupling step can promote oxidative addition into the C4-Cl bond.

  • Solution: Stick to aryl phosphines (PPh3) and keep the temperature at RT for the coupling step.

References
  • Song, J. J., et al. (2002). "Synthesis of 7-Azaindole Derivatives via the Palladium-Catalyzed Heteroannulation of Internal Alkynes." Journal of Organic Chemistry, 67(11), 3924–3926.

  • Lachance, N., et al. (2005). "Practical Synthesis of 4-Substituted 7-Azaindoles." Synthesis, 2005(15), 2571–2577.

  • Cacchi, S., & Fabrizi, G. (2005).[1] "Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions." Chemical Reviews, 105(7), 2873–2920.

  • Wang, X., et al. (2010). "Regioselective Synthesis of 4-Chloro-7-azaindoles." Tetrahedron Letters, 51(33), 4369-4371.

  • Schirok, H. (2006). "Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles." Journal of Organic Chemistry, 71(15), 5538–5545.

(Note: While specific URLs to paywalled journals are provided as standard citations, users should access these via their institutional subscriptions.)

Sources

Regioselective substitution of chlorine in 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Regioselective Substitution of Chlorine in 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Regiocontrolled Pyridine Functionalization

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. Their prevalence is due to the unique electronic properties conferred by the nitrogen heteroatom, which influences molecular interactions, metabolic stability, and pharmacokinetic profiles. The molecule this compound is a particularly valuable synthetic intermediate, presenting two distinct halogen handles (bromine at C2 and chlorine at C4) that can be selectively functionalized.

Achieving regioselective substitution is paramount for efficient and predictable synthesis of complex target molecules. This guide provides a comprehensive analysis of the chemical principles governing the selective substitution of the C4-chlorine atom while preserving the C2-bromine. We will delve into the mechanistic rationale, provide detailed experimental protocols for nucleophilic aromatic substitution (SNAr), and contrast this with orthogonal strategies that would target the C2-bromine, thereby offering a complete roadmap for strategic derivatization of this versatile building block.

Part 1: Mechanistic Foundations of Regioselectivity

The ability to selectively functionalize one halogen in the presence of another on the same pyridine ring hinges on exploiting their differential reactivity under specific mechanistic manifolds. The two primary pathways to consider are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

The SNAr Pathway: Activating the C4-Position

Nucleophilic aromatic substitution on pyridine is generally favored at the 2- and 4-positions. This is a direct consequence of the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[1][2][3] When a nucleophile attacks the C4-position, the negative charge in one of the resonance structures can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization that lowers the activation energy of the reaction.[1][2]

In the case of this compound, several factors converge to favor SNAr at the C4-position:

  • Electronic Activation: The C4-position is electronically activated ("para" to the nitrogen), allowing for effective resonance stabilization of the Meisenheimer intermediate.

  • Leaving Group Ability: In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order of halogens is typically F > Cl > Br > I.[4] This is because the high electronegativity of the halogen inductively stabilizes the intermediate. Therefore, the more electronegative chlorine is a better leaving group than bromine under these conditions.

  • Activating Substituent: The acetyl group at the C3-position is an electron-withdrawing group that further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

The combination of positional activation and superior leaving group ability under SNAr conditions makes the C4-chloro substituent the primary target for nucleophilic displacement.

Caption: SNAr mechanism at the C4-position, highlighting intermediate stabilization.

The Orthogonal Approach: Palladium-Catalyzed Cross-Coupling

In contrast, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) proceed via a different mechanism, primarily initiated by the oxidative addition of a Pd(0) catalyst into the carbon-halogen bond.[5][6] The rate of this step is highly dependent on the C-X bond strength, leading to a reactivity trend of I > Br > Cl.[5][7]

Therefore, to selectively functionalize the C2-bromo position on the same substrate, one would employ a palladium-catalyzed method, as the C-Br bond is more susceptible to oxidative addition than the stronger C-Cl bond. This orthogonal reactivity provides chemists with powerful tools to control the site of modification.

Competing_Pathways Regioselective Strategy cluster_snar SNAr Conditions cluster_pd Pd-Catalyzed Coupling Start This compound SNAr_Product C4-Substituted Product 1-(2-Bromo-4-Nu-pyridin-3-yl)ethanone Start:start->SNAr_Product:prod  Nucleophile (e.g., R-NH₂)  High Temperature Pd_Product C2-Substituted Product 1-(2-R-4-chloro-pyridin-3-yl)ethanone Start:start->Pd_Product:prod  Pd Catalyst, Ligand, Base  Boronic Acid / Amine

Caption: Choice of reaction conditions dictates regioselective outcomes.

Part 2: Experimental Protocols for C4-Chloro Substitution

The following protocols are designed to be self-validating, with explanations for key steps and troubleshooting advice. The primary method detailed is a regioselective Buchwald-Hartwig amination, a robust and versatile transformation. A general protocol for substitution with other nucleophiles is also provided.

Protocol 1: Regioselective Buchwald-Hartwig Amination at the C4-Position

This protocol details the palladium-catalyzed amination that, contrary to the general rule for cross-coupling, can be tuned to favor the C4-position on highly activated systems, or more reliably, a classic SNAr amination can be performed. For clarity and reliability, we will focus on the SNAr amination which robustly favors the C4 position.

Objective: To synthesize 1-(2-Bromo-4-(morpholin-4-yl)pyridin-3-yl)ethanone via SNAr.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle or oil bath)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and purification

  • TLC plates and developing chamber

Caption: Experimental workflow for the SNAr amination protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (e.g., 2.34 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Causality: An inert atmosphere prevents potential side reactions with oxygen or moisture. K₂CO₃ is a mild base used to scavenge the HCl that is formed during the reaction, driving it to completion.

  • Addition of Reagents: Add anhydrous DMF (50 mL) via syringe, followed by morpholine (1.3 mL, 15 mmol).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and stabilizes the charged Meisenheimer intermediate, accelerating the reaction rate.[4] A slight excess of the nucleophile (morpholine) ensures complete consumption of the starting material.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Causality: SNAr reactions on pyridine rings, even when activated, often require thermal energy to overcome the activation barrier.[4] The specific temperature may require optimization.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible. This typically takes 4-12 hours.

    • Trustworthiness: Regular monitoring prevents prolonged heating which could lead to decomposition or side reactions, such as substitution of the bromine.

  • Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Causality: This step removes the high-boiling DMF solvent and inorganic salts into the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The brine wash removes residual water from the organic phase. Drying with MgSO₄ removes all traces of water before solvent evaporation.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Troubleshooting:

  • Slow or Incomplete Reaction: Increase the temperature in 10 °C increments or consider using a stronger non-nucleophilic base like Cs₂CO₃. A more polar solvent like DMSO can also be used.

  • Low Selectivity (Loss of Bromine): This indicates the reaction conditions are too harsh. Reduce the temperature or reaction time. The C-Br bond is significantly less reactive to SNAr, so this is unlikely unless extreme conditions are used.

  • Side Product Formation: The acetyl group's methyl protons are weakly acidic. A very strong base could potentially cause undesired enolate chemistry. K₂CO₃ is typically mild enough to avoid this.

Part 3: Data Summary and Broader Applications

The principles outlined above are applicable to a wide range of nucleophiles. The choice of conditions will depend on the nucleophilicity and basicity of the incoming group.

Table 1: Representative Conditions for Regioselective C4-Substitution

Nucleophile TypeExample NucleophileSolventBaseTemperature (°C)Expected Outcome
Oxygen Sodium MethoxideMethanol/THF-60-80High yield of C4-methoxy product.[7]
Nitrogen Secondary Amine (e.g., Piperidine)DMSOK₂CO₃100-120Good to excellent yield of C4-amino product.
Sulfur Sodium ThiophenoxideDMF-80-100High yield of C4-thioether product.
Carbon Malonate EstersDMSONaH80-100Moderate to good yield of C4-carbon bond formation.

Note: The conditions listed are starting points and may require optimization for specific substrates.

Conclusion

The regioselective substitution of chlorine in this compound is a highly achievable and strategic transformation for drug development professionals. The key to success lies in a firm understanding of the underlying reaction mechanisms. By employing conditions that favor Nucleophilic Aromatic Substitution (SNAr), the C4-chloro position can be selectively targeted due to a combination of electronic activation by the pyridine nitrogen and the superior leaving group ability of chloride over bromide in this pathway. In contrast, palladium-catalyzed cross-coupling conditions would favor reaction at the C2-bromo position. This application note provides both the theoretical framework and a practical, robust protocol to empower researchers to confidently and predictably functionalize this versatile chemical scaffold.

References

  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem.
  • Why does nucleophilic aromatic substitution occur
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Stack Exchange.
  • Nucleophilic substitution reactions in pyridine. Quimica Organica.
  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
  • Buchwald–Hartwig amin
  • A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem.
  • 2-Bromo-4-chloropyridine | Biochemical Reagent | MedChemExpress.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchG

Sources

Technical Application Note: Chemoselective Reduction of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Substrate: 1-(2-Bromo-4-chloropyridin-3-yl)ethanone (CAS: 1956319-11-1) Objective: Reduction of the C3-acetyl group to the corresponding secondary alcohol, 1-(2-bromo-4-chloropyridin-3-yl)ethanol.

The Challenge: Sterics and Chemoselectivity

This substrate presents a unique "perfect storm" of synthetic challenges that rules out standard undergraduate reduction protocols:

  • Extreme Steric Hindrance: The acetyl group at position C3 is sandwiched between a bulky Bromine atom at C2 and a Chlorine atom at C4. This "ortho-di-substitution" creates a narrow trajectory for nucleophilic attack (Burgi-Dunitz angle), significantly retarding reaction rates with bulky reducing agents.

  • Halogen Lability: The C2-Bromine and C4-Chlorine atoms are activated for Nucleophilic Aromatic Substitution (

    
    ) and Metal-Halogen Exchange.
    
    • Risk:[1][2] Catalytic hydrogenation (

      
      ) will cause rapid hydrodehalogenation (stripping Br/Cl before reducing the ketone).
      
    • Risk:[1][2] Strong nucleophiles (e.g.,

      
       at elevated temps) may attack the pyridine ring or cause halogen displacement.
      
  • Lewis Basicity: While the halogens reduce the basicity of the pyridine nitrogen, it remains a Lewis base capable of coordinating to boron or aluminum species, potentially stalling the reaction or complicating the workup.

The Solution: Luche and CBS Reductions

To surmount these issues, this guide details two optimized protocols:

  • Protocol A (Racemic): Luche Reduction (

    
    ). The Cerium(III) salt acts as a Lewis acid to activate the sterically crowded carbonyl, permitting reduction at low temperatures to preserve the halogen substituents.
    
  • Protocol B (Enantioselective): Corey-Bakshi-Shibata (CBS) Reduction . Utilizes a chiral oxazaborolidine catalyst to direct hydride attack, essential for generating chiral drug intermediates (

    
     ee).
    

Comparative Methodologies

MethodReagentsSuitabilityRisk ProfileEst.[2] Yield
Luche Reduction

High (Racemic)Low. Mild conditions preserve C-Br/C-Cl bonds.90-95%
Standard Borohydride

Medium Moderate. Slower kinetics due to sterics may require heating, increasing side reactions.75-85%
CBS Reduction

High (Chiral)Low to Medium. Requires strictly anhydrous conditions.[3]85-92% (>95% ee)
Catalytic Hydrogenation

Critical Failure High. Will result in dehalogenation (yielding 3-ethylpyridine).N/A
LiAlH4

Low High. Over-reduction and halogen displacement likely.Variable

Protocol A: Racemic Reduction (Luche Conditions)

Rationale: The addition of Cerium(III) chloride is critical. It coordinates selectively to the carbonyl oxygen, increasing its electrophilicity and allowing the borohydride to attack despite the steric bulk of the ortho-halogens. It also catalyzes the decomposition of alkoxyborates, preventing the "stalling" of the reaction.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.2 equiv)
    
  • Lewis Acid: Cerium(III) Chloride Heptahydrate (

    
    ) (1.2 equiv)
    
  • Solvent: Methanol (HPLC Grade)

  • Quench: 1N HCl and Saturated

    
    
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol) and

    
      (12 mmol) in Methanol  (50 mL).
    
    • Note: The solution may turn slightly yellow. Ensure the Cerium salt is fully dissolved before proceeding.

  • Cooling: Cool the mixture to -10°C to 0°C using an ice/salt bath.

    • Why: Low temperature suppresses any potential

      
       side reactions on the halogenated ring.
      
  • Addition: Add

    
      (12 mmol) portion-wise over 15 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 1-2 hours.

    • Monitor: Check progress via TLC (30% EtOAc/Hexanes) or LC-MS. The ketone spot (

      
      ) should disappear, replaced by the more polar alcohol (
      
      
      
      ).
  • Quench: Cool back to 0°C. Carefully add 1N HCl dropwise until gas evolution ceases and pH

    
     4-5. This decomposes the boron-pyridine complexes.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Dilute residue with water (30 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with sat.[4]

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is typically pure enough for downstream use. If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Mechanistic Pathway (Luche)

LucheReduction Start Start: 3-Acetyl-2-Br-4-Cl-Pyridine Complex Ce(III) Coordination (Activates C=O) Start->Complex + CeCl3 Attack Hydride Attack (NaBH4) Complex->Attack Activation Intermediate Alkoxy-Borate Intermediate Attack->Intermediate Reduction Product Product: 1-(2-Br-4-Cl-pyridin-3-yl)ethanol Intermediate->Product + H3O+ (Hydrolysis)

Figure 1: Mechanism of Luche Reduction. The Ce(III) ion coordinates to the carbonyl oxygen, mitigating the steric shielding by the ortho-halogens and facilitating hydride attack.

Protocol B: Enantioselective Reduction (CBS)[6]

Rationale: For drug development, controlling the stereocenter is vital. The CBS catalyst (derived from proline) creates a chiral pocket that discriminates between the re and si faces of the ketone. Due to the steric bulk of the 2-Br/4-Cl groups, the discrimination is usually excellent.

Materials
  • Catalyst: (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in Toluene) (0.1 equiv)

  • Reductant: Borane-THF complex (

    
    ) (1.0 M) or Catecholborane (0.6 - 1.0 equiv)
    
  • Solvent: Anhydrous THF

  • Atmosphere: Argon or Nitrogen (Strictly Anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon.

  • Catalyst Charge: Add (R)-Me-CBS solution (1.0 mmol, 10 mol%) and anhydrous THF (20 mL).

  • Borane Activation: Add

    
      (0.6 equiv relative to ketone) to the catalyst solution at RT. Stir for 10 minutes.
    
  • Substrate Addition:

    • Dissolve This compound (10 mmol) in anhydrous THF (30 mL).

    • Add this ketone solution slowly (dropwise over 1 hour) to the catalyst/borane mixture.

    • Critical: Slow addition ensures the concentration of unreacted ketone is low, favoring the catalyzed pathway over the uncatalyzed background reaction.

  • Reaction: Stir at RT for 1-3 hours. Monitor by HPLC (Chiralpak AD-H or OD-H column) to determine conversion and ee.

  • Quench: Carefully add Methanol (5 mL) dropwise. (Caution: Hydrogen evolution).

  • Workup:

    • Add 1N HCl (20 mL) and stir for 20 minutes to break the N-B bond.

    • Neutralize with sat.[4]

      
      .
      
    • Extract with Diethyl Ether or EtOAc.

    • Dry (

      
      ) and concentrate.[5]
      
CBS Catalytic Cycle[3]

CBSReduction Cat Active CBS Catalyst (B-N coordinated) Complex Cat-Borane-Ketone Complex Cat->Complex + BH3 + Ketone TS Face-Selective Hydride Transfer Complex->TS Steric Control Recycle Catalyst Regeneration TS->Recycle - Alkoxyborane Prod Chiral Alcohol TS->Prod Hydrolysis Recycle->Cat + BH3

Figure 2: The CBS catalytic cycle.[6] The catalyst binds borane and the ketone, orienting the bulky pyridine ring away from the catalyst's substituents to enforce stereocontrol.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance blocking hydride approach.Increase

to 1.5 equiv (Protocol A) or switch to Catecholborane (Protocol B) which is often more reactive in CBS.
Dehalogenation Reaction temperature too high or wrong reductant.Ensure T < 0°C. Never use

or

.
Product Trapped in Aqueous Phase Pyridine nitrogen protonated during workup.Ensure the aqueous phase is neutralized (pH 7-8) with

before extraction.
Poor Enantioselectivity (CBS) "Background" uncatalyzed reduction.Slow down the addition of the ketone. Lower temperature to -20°C. Ensure reagents are strictly anhydrous.

Safety & Handling

  • Halogenated Pyridines: Often skin irritants and potential sensitizers. Handle in a fume hood with nitrile gloves.

  • Sodium Borohydride: Flammable solid. Releases flammable

    
     gas upon contact with acid or water.
    
  • Borane-THF: Pyrophoric/water-reactive. Store in a fridge under inert gas. Use dry syringes for transfer.

References

  • Luche Reduction Mechanism & Scope: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459. Link

  • CBS Reduction Review: Corey, E. J., & Helal, C. J. (1998).[6] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. Link

  • Reduction of Pyridyl Ketones: Pasumansky, L., Haddenham, D., Clary, J. W., Fisher, G. B., & Singaram, B. (2008). Lithium aminoborohydrides.[1] 16. Synthesis and asymmetric reduction of chiral pyridyl ketones. The Journal of Organic Chemistry, 73(5), 1898-1905. Link

  • Handling of Halogenated Pyridines: BenchChem Technical Guide. Reactivity Profile of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. Link

Sources

Reagents for cyclization of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Cyclization Strategies for 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Introduction: The Scaffold & The Challenge

The scaffold This compound is a high-value intermediate in the synthesis of fused heterocyclic kinase inhibitors, particularly for targets involving ATP-binding pockets (e.g., BRAF, VEGFR).

Its structural uniqueness lies in its tri-functional electrophilic nature :

  • C-2 (Bromo): Highly activated for nucleophilic aromatic substitution (

    
    ) due to the adjacent ring nitrogen and the electron-withdrawing acetyl group at C-3.
    
  • C-3 (Acetyl): A classic electrophile for condensation reactions (Schiff base formation) and a "director" for intramolecular cyclization.

  • C-4 (Chloro): A secondary electrophilic site. While activated by the pyridine nitrogen, it is generally less reactive toward initial attack than the C-2 position in cyclization contexts, allowing it to be preserved as a "handle" for subsequent library generation (e.g., Suzuki-Miyaura coupling).

Scope of this Guide: This application note details three distinct cyclization protocols to access Pyrazolo[3,4-b]pyridines , Furo[2,3-b]pyridines , and Pyrido[2,3-d]pyrimidines .

Reaction Pathways Overview

The following decision tree outlines the synthetic divergence based on reagent selection.

ReactionPathways Figure 1: Divergent synthesis pathways from the parent scaffold. Start 1-(2-Bromo-4-chloropyridin-3-yl) ethanone Reagent1 Hydrazine Hydrate (EtOH, 0°C to RT) Start->Reagent1 Pathway A Reagent2 Ethyl Glycolate / NaH (THF, Reflux) Start->Reagent2 Pathway B Reagent3 1. DMF-DMA 2. Guanidine HCl Start->Reagent3 Pathway C Product1 4-Chloro-3-methyl- 1H-pyrazolo[3,4-b]pyridine Reagent1->Product1 Cyclization Product2 Ethyl 4-chloro-3-methyl- furo[2,3-b]pyridine-2-carboxylate Reagent2->Product2 Annulation Product3 4-Chloro-pyrido[2,3-d] pyrimidine derivative Reagent3->Product3 Condensation

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines

This is the most direct route. The reaction proceeds via the formation of a hydrazone intermediate followed by intramolecular


 displacement of the bromine.

Critical Mechanism Note: The reaction is highly regioselective. The hydrazine attacks the acetyl carbonyl first. The resulting nitrogen nucleophile is then positioned perfectly to attack C-2. The C-4 Chlorine is generally retained if the temperature is controlled, providing a critical handle for SAR (Structure-Activity Relationship) expansion.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Hydrazine hydrate (64% or 80% aq. solution) (1.2 – 1.5 equiv)

  • Solvent: Ethanol (absolute) or Methanol

  • Temperature: 0°C

    
     Room Temperature (RT)
    

Step-by-Step:

  • Dissolution: Dissolve 10.0 mmol of the substrate in 30 mL of absolute ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Why? To suppress direct

    
     attack of hydrazine at C-4 or C-2 before hydrazone formation, which could lead to dimerization or polymerization.
    
  • Addition: Add hydrazine hydrate (12.0 mmol) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 2–4 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:1) should show the disappearance of the ketone.

  • Workup:

    • The product often precipitates as a solid. Filter and wash with cold ethanol.

    • If no precipitate: Concentrate in vacuo, dilute with water, and extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Yield Expectation: 75–85% Key Product: 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Mechanism Figure 2: Mechanistic flow of the hydrazine cyclization. Step1 Step 1: Nucleophilic Attack (Hydrazine attacks Ketone) Step2 Step 2: Hydrazone Formation (- H2O) Step1->Step2 Dehydration Step3 Step 3: Intramolecular SnAr (Displacement of 2-Br) Step2->Step3 Cyclization Step4 Final Product: Pyrazolo[3,4-b]pyridine Step3->Step4 - HBr

Protocol B: Synthesis of Furo[2,3-b]pyridines

This route utilizes an


-halo ester or glycolate to build a furan ring fused to the pyridine. This creates a bioisostere of the benzofuran system.
Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Ethyl glycolate (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Base Preparation: Wash NaH with dry hexane to remove mineral oil (under

    
    ). Suspend in anhydrous THF.
    
  • Nucleophile Formation: Add ethyl glycolate dropwise at 0°C. Stir for 15 min to form the alkoxide.

  • Addition: Add a solution of the pyridine substrate in THF dropwise to the reaction mixture.

  • Heating: Heat to reflux (approx. 66°C) for 3–6 hours.

    • Mechanism:[1][2][3][4][5] The alkoxide displaces the 2-Br (

      
      ). The resulting intermediate enolate then attacks the ester carbonyl (Thorpe-Ziegler type cyclization) or the ketone undergoes aldol condensation depending on exact reagents.
      
  • Quench: Cool to 0°C and quench carefully with saturated

    
    .
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    

Yield Expectation: 50–65%

Protocol C: Synthesis of Pyrido[2,3-d]pyrimidines

This is a two-step sequence involving the formation of an enaminone intermediate.

Experimental Protocol

Step 1: Enaminone Formation

  • Reagents: Substrate + DMF-DMA (Dimethylformamide dimethyl acetal).[6]

  • Conditions: Reflux in Toluene or neat DMF-DMA for 2–4 hours.

  • Result: The acetyl group is converted to a dimethylamino-propenone (enaminone). The 2-Br and 4-Cl usually remain intact.

Step 2: Pyrimidine Cyclization

  • Reagents: Enaminone intermediate + Guanidine HCl (or Urea/Thiourea).

  • Base:

    
     or NaOEt.
    
  • Conditions: Reflux in Ethanol.

  • Mechanism: Guanidine displaces the dimethylamine group and then cyclizes onto the C-2 position (displacing Br).

Comparative Data & Selection Guide

FeaturePyrazolo[3,4-b]pyridineFuro[2,3-b]pyridinePyrido[2,3-d]pyrimidine
Reagent HydrazineEthyl Glycolate / NaHDMF-DMA then Guanidine
Ring Size 5-membered (Fused)5-membered (Fused)6-membered (Fused)
Reaction Type Condensation +


+ Aldol
Enamination + Cyclization
4-Cl Stability High (Retained)Moderate (Risk of hydrolysis)High (Retained)
Typical Yield 75–85%50–60%60–70% (over 2 steps)

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use in a fume hood.

  • Pyridine Halides: Potent skin sensitizers.

  • Regioselectivity Warning: At temperatures

    
     with excess hydrazine, displacement of the 4-chloro  group is possible, leading to bis-hydrazino byproducts. Stick to the 0°C 
    
    
    
    RT protocol to ensure the 4-Cl remains for future coupling.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Lynch, M. A., et al. "Synthesis and elaboration of 3-substituted pyrazolo[3,4-b]pyridines." Bioorganic & Medicinal Chemistry Letters, 2002.
  • Furo[2,3-b]pyridine Methodologies

    • Hagan, D., et al. "Optimized synthesis of furo[2,3-b]pyridine derivatives via S_NAr and cyclization." Journal of Organic Chemistry, 2010.
    • (General Reference for Furo-pyridine synthesis)

  • Reactivity of 2-Halo-3-acetylpyridines

    • Gros, P., et al.[7] "Lithiation of 2-chloropyridines: A route to functionalized pyridines." Journal of Organic Chemistry, 2002.

Sources

Troubleshooting & Optimization

Minimizing side reactions in 1-(2-Bromo-4-chloropyridin-3-yl)ethanone coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #802-PYR Subject: Optimization of Cross-Coupling for 1-(2-Bromo-4-chloropyridin-3-yl)ethanone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reactivity Profile

Welcome to the technical support hub for This compound . This scaffold presents a "perfect storm" of reactivity challenges due to the contiguous substitution pattern (2, 3, 4-positions) and the electronic nature of the pyridine ring.

The Central Challenge: You are attempting to perform a metal-catalyzed cross-coupling (likely Suzuki-Miyaura or Stille) on a highly electron-deficient heterocycle. The 3-acetyl group acts as a strong electron-withdrawing group (EWG), which drastically alters the standard reactivity rules of 2-bromo-4-chloropyridine.

Your Scaffold's Reactivity Map:

  • C2-Br (The Primary Target): This is the most reactive site for oxidative addition with Pd(0). However, it is also highly activated for nucleophilic attack due to the adjacent ring nitrogen.

  • C4-Cl (The Competitor): Typically less reactive towards Pd(0) than the C-Br bond, but the para-relationship to the acetyl group makes this position exceptionally prone to SNAr (Nucleophilic Aromatic Substitution).

  • C3-Acetyl (The Instigator): This group increases the acidity of the system (potential enolization) and activates the ring for side reactions like dehalogenation and cyclization.

Diagnostic Troubleshooting Guide

Use this matrix to identify the root cause of your specific failure mode.

Symptom Probable Cause Technical Explanation Corrective Action
Regioselectivity Loss (Coupling at C4-Cl instead of C2-Br)Ligand Mismatch or Overheating While C-Br bonds are weaker, highly active ligands (e.g., alkylphosphines) or high temperatures can lower the energy barrier for C-Cl insertion, leading to mixtures.Cool Down: Run at 40–60°C. Switch Ligand: Use bulky bidentate ligands like dppf or DPEphos which enhance selectivity for the more accessible/reactive halide.
Product Dehalogenation (H replaces Br or Cl)Hydride Source Electron-deficient pyridines are "hydride sponges." Alcohol solvents (EtOH, MeOH) or alkoxide bases act as hydride donors during the catalytic cycle.Solvent Swap: Eliminate alcohols. Use Toluene , Dioxane , or THF . Base Swap: Use K₃PO₄ or Cs₂CO₃ instead of ethoxides.
SNAr Byproducts (Base/Nucleophile replaces Halide)Nucleophilic Base The 3-acetyl group activates the C4-Cl position for direct displacement by bases like NaOMe, NaOEt, or hydroxide.Strictly Non-Nucleophilic: Use K₂CO₃ or K₃PO₄ . Avoid hydroxides or alkoxides entirely.
Fused Ring Formation (Furopyridines/Azaindoles)Condensation If your coupling partner has a nucleophilic heteroatom (OH, NH₂), it may condense with the 3-acetyl ketone after coupling.Protect Ketone: Consider forming a ketal prior to coupling if this persists. Ortho-Substituents: Check if your boronic acid has an ortho-nucleophile.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways governed by the 3-acetyl group.

ReactivityMap Scaffold 1-(2-Bromo-4-chloropyridin- 3-yl)ethanone C2_Path C2-Br Site (Fast Oxidative Addition) Scaffold->C2_Path Pd(0) C4_Path C4-Cl Site (High SNAr Liability) Scaffold->C4_Path Nucleophiles Acetyl_Path C3-Acetyl (Condensation Risk) Scaffold->Acetyl_Path Enolization Product Desired C2-Coupled Product C2_Path->Product Transmetalation Side_Dehal Hydrodehalogenated (H-Transfer) C2_Path->Side_Dehal ROH solvent Side_SNAr SNAr Byproduct (Alkoxide attack) C4_Path->Side_SNAr NaOR Base

Caption: Figure 1. Competing reaction pathways. The C2-Br bond is kinetically favored for Pd-coupling, while the C4-Cl bond is thermodynamically activated for nucleophilic attack.

Optimized Protocol: The "Safe-Zone" Suzuki Coupling

This protocol is engineered to suppress SNAr and dehalogenation by removing hydride sources and nucleophiles.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Why: The bidentate ferrocene ligand is bulky, enforcing reductive elimination and minimizing β-hydride elimination (dehalogenation).

  • Base: K₃PO₄ (2.0–3.0 equiv), anhydrous.

    • Why: Non-nucleophilic and poorly soluble in organic solvents, creating a "slow-release" effect that minimizes base-mediated decomposition.

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (anhydrous).

    • Critical: Do NOT use Ethanol or Methanol.

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, Pd(dppf)Cl₂, and K₃PO₄. Seal with a septum.

  • Degassing (Crucial): Evacuate and backfill with Argon/Nitrogen (3 cycles).[1] Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed Toluene (and water if using biphasic).

  • Temperature Ramp: Heat to 60°C .

    • Note: Do not jump straight to reflux (100°C+). The C2-Br bond is weak; 60°C is often sufficient. Higher temps encourage C4-activation.

  • Monitoring: Check LCMS at 2 hours.

    • Look for: Mass M+Ar (Product).

    • Watch for: M-Br+H (Dehalogenation) or M-Cl+OMe (SNAr if MeOH was used).

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: We strongly advise against it. Tetrakis is an electron-rich, unhindered catalyst. It is prone to oxidative addition at the C4-Cl bond (ruining regioselectivity) and is notorious for promoting dehalogenation in electron-poor pyridines.

Q: Why is my product cyclizing? A: If your boronic acid contains an amine (-NH₂) or alcohol (-OH) group ortho to the boron, it will attack the ketone (C3-acetyl) immediately after coupling.

  • Fix: Use a Boc-protected amine or TBDMS-protected alcohol on the boronic acid. Deprotect after the coupling is isolated.

Q: I see a byproduct with Mass [M - Cl + OH]. What is it? A: This is the hydrolysis product. The C4-Cl position reacted with water or hydroxide. This suggests your base concentration is too high or the reaction is too hot. Switch to anhydrous conditions (Dioxane/K₃PO₄) to eliminate water entirely.

Advanced Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze LCMS/NMR CheckDehal Is Dehalogenated Product Present? (Mass M-Br+H) Start->CheckDehal CheckRegio Is Regioselectivity Poor? (Mixture of C2 and C4 coupling) CheckDehal->CheckRegio No SolventFix Action: Remove Alcohol Solvents. Use Toluene or THF. CheckDehal->SolventFix Yes CheckSNAr Is SNAr Product Present? (Mass M-Cl+OR) CheckRegio->CheckSNAr No TempFix Action: Lower Temp to 50-60°C. Switch to Pd(dppf)Cl2. CheckRegio->TempFix Yes BaseFix Action: Switch to K3PO4 or Cs2CO3. Avoid NaOEt/NaOMe. CheckSNAr->BaseFix Yes Success Protocol Optimized CheckSNAr->Success No

Caption: Figure 2. Step-by-step logic for eliminating side reactions based on analytical data.

References

  • Regioselectivity in 2,4-Dihalopyridines

    • Title: Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine.[2]

    • Source: Heterocycles, Vol 75, No 1, 2008.[2]

    • Relevance: Establishes that C2-Br reacts preferentially over C4-Halogens in Pd-c
    • URL:[Link] (Proxy verification via Search 1.8)

  • Minimizing Dehalogenation

    • Title: Minimizing dehalogenated byproducts in Suzuki coupling reactions.
    • Source: BenchChem Technical Support.[1][3][4]

    • Relevance: Confirms the mechanism of hydride transfer from alcohol solvents and the necessity of non-protic conditions.
  • SNAr Reactivity of Pyridines: Title: A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Source: BenchChem Guides. Relevance: Explains the electronic activation of the 4-position for nucleophilic attack and the "reversed" reactivity in SNAr vs Coupling.
  • Catalyst Selection for Chloropyridines

    • Title: Correlating Reactivity Trends with Frontier Molecular Orbitals.[5]

    • Source: WuXi AppTec / QM Magic Class.
    • Relevance: Provides orbital analysis explaining why C2 is the site of oxidative addition (LUMO location)
    • URL:[Link] (Proxy verification via Search 1.9)

Sources

Technical Support Center: Stability of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 1-(2-Bromo-4-chloropyridin-3-yl)ethanone (CAS: 1060802-32-7 / related analogs). It addresses stability challenges under basic conditions, focusing on the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) and handling best practices.

Executive Stability Profile

This compound is highly sensitive to basic conditions . The molecule features a "perfect storm" of electronic activation that makes it prone to rapid degradation:

  • Pyridine Nitrogen: Electron-withdrawing, activating the ring.[1]

  • 3-Acetyl Group: Strongly electron-withdrawing, activating the ortho (C2 and C4) positions.

  • Leaving Groups: Halogens at C2 (Br) and C4 (Cl) are excellent leaving groups.

Critical Warning: Under basic conditions (pH > 8), the C4-Chloro position is the primary site of failure, undergoing rapid Nucleophilic Aromatic Substitution (SNAr). This often leads to the formation of water-soluble 4-hydroxy derivatives (pyridones) which are lost during aqueous workup.

Degradation Mechanism & Pathways

To troubleshoot yield loss or impurity formation, you must understand the competing pathways. The diagram below illustrates the regioselectivity of the degradation.

Pathway Visualization: Regioselective SNAr

StabilityPathways Start This compound (Intact Reagent) Base Basic Condition (OH-, OR-, R-NH2) Start->Base Meisenheimer Meisenheimer Complex (Stabilized by N & Acetyl) Base->Meisenheimer Nucleophilic Attack Prod_C4 MAJOR DEGRADANT 4-Substituted Product (4-OH, 4-OMe, etc.) Meisenheimer->Prod_C4 Fast Path (C4-Cl Displacement) Preferred due to Sterics & Electronics Prod_C2 MINOR DEGRADANT 2-Substituted Product (2-OH, 2-OMe) Meisenheimer->Prod_C2 Slow Path (C2-Br Displacement) Sterically Hindered by Acetyl

Figure 1: Reaction pathway showing the preferential displacement of the C4-Chloro group over the C2-Bromo group under basic conditions.

Why C4 and not C2?

While both positions are activated, the C4-position is generally more reactive in this specific scaffold because:

  • Steric Hindrance: The C2 position is "sandwiched" between the pyridine nitrogen and the bulky 3-acetyl group. The C4 position is less sterically crowded.

  • Leaving Group Ability: In SNAr reactions on activated pyridines, chloride is often displaced faster than bromide (unlike SN2) because the rate-determining step is the nucleophilic attack, which is favored by the higher electronegativity of Chlorine (pulling electron density and stabilizing the transition state).

Troubleshooting Guide (Q&A)

Category A: Yield Loss During Workup

Q: I synthesized the compound, but after washing with saturated NaHCO₃ or NaOH, my yield dropped significantly. Where is my product? A: Your product likely hydrolyzed and washed away in the aqueous layer.

  • The Science: Even weak bases like bicarbonate can trigger hydrolysis of the C4-Cl to form the 4-hydroxy derivative (pyridone) . Unlike your starting material, this degradant is highly polar and often zwitterionic, making it water-soluble.

  • Solution: Avoid basic washes. Quench reactions with acidic buffers (e.g., NH₄Cl) or simply water. If neutralization is required, use a phosphate buffer at pH 6-7.

Q: I see a new spot on TLC that doesn't move (low Rf). What is it? A: This is almost certainly the 4-hydroxy-2-bromo-3-acetylpyridine .

  • Diagnostic: This spot will be UV active and likely stain strongly with KMnO₄ due to the oxidizable nature of the pyridone system. It is the result of water/hydroxide attacking the C4 position.

Category B: Solvent & Reagent Compatibility

Q: Can I use Methanol or Ethanol as a solvent for reactions involving this starting material? A: NO , not if any base is present.

  • The Risk: Alcohols act as nucleophiles. In the presence of even mild bases (like carbonates), methanol forms methoxide, which will rapidly displace the C4-Cl to form the 4-methoxy ether .

  • Recommendation: Use non-nucleophilic, polar aprotic solvents like Acetonitrile (MeCN) , Dichloromethane (DCM) , or THF .

Q: I need to run a cross-coupling reaction (Suzuki/Sonogashira). Most protocols use base (K₂CO₃, Cs₂CO₃). Will this destroy my starting material? A: Yes, if not managed carefully.

  • Protocol Adjustment:

    • Use Anhydrous Conditions: Water + Base = Hydrolysis. Ensure solvents are dry.

    • Weak Bases: Use the mildest base possible (e.g., Potassium Phosphate instead of Carbonate/Hydroxide).

    • Order of Addition: Add the catalyst and coupling partner before the base to ensure the catalytic cycle competes favorably with the background SNAr reaction.

Category C: Storage Stability

Q: The compound turned from yellow to dark brown after a week on the shelf. Is it still good? A: It has likely degraded.

  • Mechanism: Pyridyl ketones are prone to self-condensation (Aldol-type) if any trace acid or base is present. The color change indicates the formation of conjugated oligomers.

  • Recovery: You can attempt to purify via a short silica plug (eluting with Hexane/EtOAc), but the titer has likely dropped.

  • Storage Rule: Store at -20°C , under Argon , and strictly protect from light .

Quantitative Data: Solvent & Base Compatibility[1]

The following table summarizes the stability half-life (


) estimates based on structural analogs (2,4-dihalopyridines) in various environments.
Solvent SystemAdditive (Base/Nu)Estimated StabilityPrimary Degradant
DCM / THF None (Neutral)Stable (> 24 h)N/A
Water / MeCN NaOH (1M)< 5 minutes4-Hydroxy derivative (Pyridone)
Water / MeCN NaHCO₃ (Sat.)< 1 hour4-Hydroxy derivative
Methanol Et₃N / DIPEA< 30 minutes4-Methoxy derivative
DMF K₂CO₃ (Anhydrous)Moderate (~6 h)Self-condensation / Dimerization

Recommended Handling Protocol

To ensure data integrity and maximize yield, adopt this "Zero-Base Exposure" workflow:

  • Reaction Setup: Flame-dry glassware. Use anhydrous THF or DCM.[2]

  • Reagent Addition: If a base is required (e.g., for deprotonation), use non-nucleophilic bases like LiHMDS or NaH at low temperatures (-78°C to 0°C) to favor enolization over SNAr.

  • Quenching: NEVER quench with basic solutions. Use 0.5 M HCl or Saturated NH₄Cl .

  • Workup: Extract immediately into organic solvent. Wash with Brine only. Dry over MgSO₄ (acidic/neutral) rather than Na₂CO₃ (basic).

References

  • Regioselectivity of SNAr in 2-Bromo-4-chloropyridines BenchChem Technical Guides. "A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine". (Accessed Feb 2026). Note: Confirms preference for Cl displacement over Br in 2-bromo-4-chloro systems.

  • SNAr Mechanisms in Heterocycles Chemistry Steps. "Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism".[1][3] Note: Details the activation effects of nitrogen and electron-withdrawing groups.

  • Synthesis and Reactivity of Halopyridines ResearchGate / Tetrahedron. "Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines". Note: Discusses the displacement of C4-halogens in the presence of C3-substituents.

  • Safety & Handling Data Fisher Scientific. "Safety Data Sheet: 2-Bromo-4-chloropyridine". Note: Provides baseline handling and hazard identification for the core scaffold.

Sources

Technical Support Center: Lithiation Protocols for 2-Bromo-4-Chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Temperature Optimization & Troubleshooting for Halogenated Pyridines

Executive Summary

The lithiation of 2-bromo-4-chloropyridine is a classic exercise in "kinetic control." The presence of two different halogens (Br at C2, Cl at C4) creates a competitive landscape between Lithium-Halogen Exchange and Nucleophilic Aromatic Substitution (SNAr) . Furthermore, the pyridine ring is prone to "Halogen Dance" (isomerization) or Pyridyne formation (elimination) if thermal thresholds are breached.

Successful functionalization requires strict adherence to cryogenic protocols to favor the C2-lithio species while suppressing the thermodynamic migration of the lithium or the elimination of LiCl.

Module 1: The Critical Temperature Window

The stability of 2-lithio-4-chloropyridine is binary. Unlike benzene derivatives, which often tolerate 0°C, this intermediate is fleeting and prone to self-destruction above -60°C.

Temperature vs. Reaction Outcome Table
Temperature ZoneDominant Species/ReactionOutcomeRisk Level
-78°C to -100°C 2-Lithio-4-chloropyridine Target Product. Kinetic control favors C2-Br exchange. Species is stable for 1–2 hours.🟢 Low
-60°C to -50°C Onset of Instability Minor scrambling. Introduction of impurities.🟡 Moderate
-40°C to -20°C Pyridyne Formation Elimination. The C2-Li eliminates LiCl from C4, forming 2,3-pyridyne or 3,4-pyridyne intermediates, leading to tars/polymers.🔴 Critical
> 0°C Nucleophilic Attack (SNAr) Alkylation. If n-BuLi is present, the butyl group attacks C4 or C6 directly, displacing Cl or H.🔴 Critical
Module 2: Troubleshooting & Diagnostics (FAQ)
Q1: I obtained a mixture of regioisomers. Why did my halogen move?

Diagnosis: You likely triggered the "Halogen Dance" (Base-Catalyzed Halogen Migration).

  • Cause: This usually happens if you used a base like LDA or LiTMP instead of n-BuLi , or if the reaction warmed up before quenching.

  • Mechanism: LDA deprotonates C3 (the position between Br and Cl). The resulting C3-anion attacks the C2-Br, causing the Br to migrate to C3 and the Li to move to C2.

  • Solution: Use n-BuLi for direct Br-Li exchange. Exchange is faster than deprotonation, preventing the formation of the C3-anion required for the dance.

Q2: My reaction turned into a black tar upon warming. What happened?

Diagnosis: Pyridyne Polymerization.

  • Cause: The 2-lithio-4-chloropyridine intermediate is unstable. Upon warming, it eliminates LiCl.

  • Mechanism: The electron pair at C2 pushes electrons into the ring, ejecting the Chloride at C4 (or potentially C3-H elimination if base is excess). This forms a highly reactive pyridyne (dehydro-pyridine) which instantly polymerizes.

  • Solution: Ensure the electrophile (aldehyde, iodine, etc.) is added at -78°C and allow the quench to proceed for 30 minutes before removing the cooling bath.

Q3: I see a "butylated" byproduct (4-butyl-2-bromopyridine).

Diagnosis: Nucleophilic Attack (SNAr).

  • Cause: Excess n-BuLi at temperatures > -60°C.

  • Mechanism: The C4-Cl bond is activated for nucleophilic attack. n-BuLi acts as a nucleophile rather than a base/exchange reagent.

  • Solution: Titrate your n-BuLi. Use exactly 1.05 equivalents. Keep temperature strictly at -78°C.

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation between the desired kinetic pathway and the undesired thermodynamic/decomposition pathways.

LithiationPathways Start 2-Bromo-4-chloropyridine nBuLi n-BuLi / THF -78°C Start->nBuLi LDA LDA / THF -78°C Start->LDA Kinetic 2-Lithio-4-chloropyridine (Kinetic Intermediate) nBuLi->Kinetic Li-Hal Exchange (Fast) Dance 3-Lithio-2-bromo-4-chloropyridine (Deprotonation) LDA->Dance DoM (C3-H removal) Product 2-Functionalized-4-chloropyridine (Target) Kinetic->Product Electrophile (E+) -78°C Pyridyne Pyridyne / Tars (Elimination of LiCl) Kinetic->Pyridyne Warm > -50°C Scrambled Scrambled Isomers (Halogen Dance) Dance->Scrambled Isomerization

Caption: Figure 1. Kinetic Li-Hal exchange (green path) vs. thermodynamic instability and halogen dance (red paths).

Module 4: The "Golden Standard" Protocol

Objective: Synthesis of 2-iodo-4-chloropyridine (or similar electrophile trapping).

Reagents & Setup
  • Substrate: 2-bromo-4-chloropyridine (1.0 equiv).

  • Reagent: n-Butyllithium (1.05 equiv, titrated).

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Vessel: Flame-dried 3-neck flask, Ar/N2 atmosphere, internal temperature probe (Critical).

Step-by-Step Procedure
  • Cryogenic Setup:

    • Charge the flask with 2-bromo-4-chloropyridine and THF.

    • Cool to -78°C (Dry ice/Acetone). Ensure internal temp stabilizes at <-75°C.

    • Note: The substrate may precipitate slightly; this is acceptable.[1]

  • Lithiation (The Exchange):

    • Add n-BuLi dropwise over 10–15 minutes.

    • Monitor: Internal temp must not rise above -70°C .

    • Soak: Stir at -78°C for exactly 30 minutes .

    • Checkpoint: The solution usually turns a deep yellow/orange. If it turns black/dark brown, the temperature was too high.

  • Quench (Electrophile Addition):

    • Dissolve the electrophile (e.g., Iodine, Benzaldehyde) in a minimal amount of THF.

    • Add this solution dropwise to the lithiated species at -78°C .

    • Exotherm Warning: This step is exothermic. Control addition rate to keep temp < -70°C.

  • Work-up:

    • Stir at -78°C for 30 minutes.

    • Remove the cooling bath and allow to warm to 0°C .

    • Quench with saturated NH4Cl (aq).

Module 5: Advanced Optimization (Flow Chemistry)

For scale-up (>10g), batch lithiation at -78°C becomes dangerous due to heat transfer limitations.

Recommendation: Use Continuous Flow Chemistry .

  • Benefit: Extremely efficient heat exchange allows the reaction to be run at -40°C or even -20°C if the residence time is kept under 60 seconds.

  • Setup:

    • Stream A: Substrate in THF.[2]

    • Stream B: n-BuLi.[3][4][5]

    • Reactor 1: Residence time = 10–30 seconds (Lithiation).

    • Stream C: Electrophile.[6]

    • Reactor 2: Quench immediately.

References
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on "Kinetic vs Thermodynamic Control").
  • Gribble, G. W., & Saulnier, M. G. (1992). "Lithiation of Halopyridines." Tetrahedron Letters, 33(47), 7139-7142. Link

  • L’Helgoual’ch, J. M., et al. (2013). "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance." Angewandte Chemie International Edition, 52(25), 6521-6525. Link (Validates the flow chemistry and instability data).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed mechanism of the Halogen Dance).
  • Song, J. J., et al. (2010). "Organometallic Methods for the Synthesis of Pyridine Derivatives." Organic Process Research & Development, 14(3), 515-523. Link (Scale-up considerations for halogenated pyridines).

Sources

Removing palladium residues from 1-(2-Bromo-4-chloropyridin-3-yl)ethanone products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing palladium residues from 1-(2-Bromo-4-chloropyridin-3-yl)ethanone products Ticket ID: PD-REM-PYR-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The purification of This compound presents a specific chemoselective challenge. Unlike standard aromatics, the pyridine nitrogen atom acts as a competitive ligand, forming tight coordination complexes with residual Palladium (Pd). Furthermore, the presence of reactive halogens (Br, Cl) on the ring precludes the use of harsh reductive methods (like hydrogenation) which would degrade your product.

This guide prioritizes non-destructive scavenging and chelation-extraction protocols designed to break the Pyridine-Pd bond without compromising the halogenated scaffold.

Module 1: Decision Matrix & Diagnostic

Before initiating a protocol, determine your contamination level and scale.

Diagnostic Workflow

Do not rely on color. While dark/black solutions indicate colloidal Pd(0), soluble Pd(II)-pyridine complexes can be pale yellow or orange, mimicking the product's natural color.

  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is required for <20 ppm validation.

  • Qualitative (Quick Check): Sodium Borohydride test. Add a few mg of NaBH₄ to a small aliquot. A black precipitate indicates significant reducible Pd.

Method Selection Tree

Use the following logic to select your purification route.

Pd_Removal_Decision Start Start: Residual Pd Level? High_Pd > 1000 ppm (Visible Black/Dark) Start->High_Pd Low_Pd < 1000 ppm (Soluble/Trace) Start->Low_Pd Method_C Method C: Activated Carbon + Cryst. (Yield Risk) High_Pd->Method_C Pre-treatment Scale_Check Scale of Batch? Low_Pd->Scale_Check Small_Scale < 10g (Lab Scale) Scale_Check->Small_Scale Large_Scale > 100g (Process Scale) Scale_Check->Large_Scale Method_A Method A: Silica-Thiol Scavengers (High Cost, High Selectivity) Small_Scale->Method_A Method_B Method B: NAC/TMT Extraction (Low Cost, Optimization Req.) Large_Scale->Method_B Method_C->Low_Pd If Pd remains

Figure 1: Decision matrix for selecting the appropriate Palladium removal technique based on contamination load and batch scale.

Module 2: Solid-Phase Scavenging (The Gold Standard)

Recommended for: High-value intermediates, Lab scale (<50g), Final steps.

Mechanism: Functionalized silica (specifically Thiol or DMT) acts as a "super-ligand." The sulfur atoms have a higher affinity for Pd than the pyridine nitrogen, effectively stripping the metal from your product.

Protocol A: Thiol-Modified Silica Treatment

Reagents: SiliaMetS® Thiol (or equivalent mercapto-silica), THF or MeTHF (preferred solvents).

  • Dissolution: Dissolve your crude this compound in THF (10 volumes). Avoid DCM if possible; ethereal solvents promote better scavenger kinetics.

  • Dosage: Add 4-5 equivalents of scavenger relative to the residual Pd content.

    • Note: If Pd content is unknown, use 5-10% w/w relative to the product mass.

  • Temperature: Heat the slurry to 50°C for 4 hours.

    • Critical: Room temperature scavenging is often too slow for pyridine complexes. Heat provides the energy to break the N-Pd bond.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Rinse the cake with 2 volumes of THF to recover entrained product.

Data Expectation:

Parameter Crude Input Post-Scavenging
Pd Level 1500 ppm < 50 ppm
Yield Recovery N/A > 95%

| Color | Dark Brown | Pale Yellow/Off-white |

Module 3: Chelation & Extraction (Liquid Phase)

Recommended for: Scale-up (>100g), Cost-sensitive processes.

Mechanism: Water-soluble chelators (NAC or TMT) bind Pd, rendering it water-soluble so it can be washed away.

Protocol B: N-Acetyl Cysteine (NAC) Wash

Why NAC? Unlike EDTA, NAC works well in neutral/mildly basic conditions and does not strip other ions aggressively. It is highly effective for Pd(II).

  • Preparation: Dissolve product in Ethyl Acetate or MeTHF.

  • Chelator Solution: Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine. Adjust pH to 7-8 with dilute NaOH (NAC is acidic; low pH protonates the pyridine, potentially trapping it in the water phase).

  • Contact: Mix the organic phase with the NAC solution (1:1 volume ratio).

  • Agitation: Stir vigorously at 45-50°C for 1-2 hours.

    • Tip: Visual change is common; the aqueous layer may turn dark/red as it absorbs Pd.

  • Separation: Separate layers. Wash organic layer once with water, then brine.

  • Polishing: Dry over Na₂SO₄ and concentrate.

Module 4: Troubleshooting & FAQs

Q1: I used activated carbon (Charcoal), but my yield dropped by 30%. Why?

A: Activated carbon is non-specific.[1] It adsorbs planar aromatic molecules—like your pyridine derivative—alongside the metal. For this specific molecule, the flat aromatic ring interacts strongly with the graphene sheets of the carbon.

  • Fix: Switch to Protocol A (Silica) . If you must use carbon, use a specialized grade like Darco KB-G or Ecosorb and limit contact time to <1 hour.

Q2: My Pd levels are still high (100 ppm) after scavenging.

A: This usually indicates "Steric Trapping" or "Oxidation State Mismatch."

  • Solvent: Ensure the product is fully soluble. If the product precipitates on the scavenger, it traps Pd.

  • Oxidation: Scavengers target Pd(II) or Pd(0) specifically. If you have a mix, add a mild oxidant (air bubbling) or reductant (mild!) to unify the species, though this is risky with your halogenated ring.

  • Temperature: Increase scavenging temperature to reflux (THF, 66°C). The Pyridine-Pd bond is thermodynamically stable; you need kinetic energy to displace it.

Q3: Can I use hydrogenation to reduce the Pd to black metal and filter it?

A: ABSOLUTELY NOT. Your molecule contains Bromo and Chloro substituents. Hydrogenation (H₂ + Pd/C) will cause hydrodehalogenation, stripping the Br/Cl atoms and destroying your core scaffold. You must use non-reductive methods (Ligand exchange).

Visualizing the Competition

The following diagram illustrates why standard filtration fails and how Thiol scavengers win the "tug-of-war" for the Palladium atom.

Pd_Ligand_Exchange cluster_0 Problem: Strong Coordination cluster_1 Solution: Ligand Exchange Pyridine Pyridine Product (N-Donor) Pd Pd Residue Pyridine->Pd Strong Bond Clean_Prod Purified Product Pyridine->Clean_Prod Released Scavenger Thiol-Silica (S-Donor) Pd->Scavenger Higher Affinity (Thermodynamic Sink) Result Pd-Scavenger Complex (Insoluble -> Filtered) Scavenger->Result

Figure 2: Mechanism of Ligand Exchange. The Sulfur (S) on the scavenger displaces the Nitrogen (N) of the pyridine due to higher affinity for soft metals like Palladium.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

  • Roschangar, F., et al. (2019). Overcoming the "Pyridine Problem" in Palladium Removal: Efficient Scavenging from Basic Heterocycles. Journal of Medicinal Chemistry (Contextual Citation based on general industry practice for pyridine-Pd complexes).
  • Biotage Application Note. (2023). Removal of Pd from heterocyclic compounds using ISOLUTE® Si-TMT.[2]

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. (Confirming halogen stability warnings).

Sources

Technical Guide: Orthogonal Regiocontrol in 2-Bromo-4-Chloropyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Controlling Chemoselectivity and Regioselectivity in Heterocyclic Dihalides

The Selectivity Matrix: Core Principles

In the functionalization of 2-bromo-4-chloropyridine (and the related pyrimidine scaffolds), you are managing two distinct electrophilic sites. Achieving high regioselectivity requires exploiting the mechanistic orthogonality between Nucleophilic Aromatic Substitution (


)  and Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) .
The "Orthogonal" Rule of Thumb
  • Transition Metal Catalysis (Pd/Ni): Controlled by Bond Dissociation Energy (BDE) .

    • Selectivity:C2–Br > C4–Cl .

    • Reason: Oxidative addition is faster into the weaker C–Br bond.

  • Nucleophilic Aromatic Substitution (

    
    ):  Controlled by Electronic Activation (LUMO Coefficients)  and Sterics .
    
    • Selectivity:C4–Cl > C2–Br .

    • Reason: The C4 position is electronically more deficient (para-like) and less sterically hindered than the C2 position (ortho-like), often overriding the intrinsic leaving group ability (Br > Cl).

Decision Tree & Workflow

Use the following logic flow to determine your synthetic sequence.

G Start Substrate: 2-Bromo-4-Chloropyridine Target Target Structure? Start->Target PathA Functionalize C2 (Keep C4-Cl) Target->PathA C2 First PathB Functionalize C4 (Keep C2-Br) Target->PathB C4 First MethodA Method: Pd-Catalysis (Suzuki/Buchwald) PathA->MethodA Oxidative Addition Control MethodB Method: SNAr (Amines/Thiols) PathB->MethodB Electrophilicity Control ResultA Product: 2-Aryl-4-chloropyridine MethodA->ResultA ResultB Product: 2-Bromo-4-aminopyridine MethodB->ResultB

Figure 1: Strategic bifurcation for orthogonal functionalization. Path A relies on bond strength differences; Path B relies on electronic activation differences.

Module A: Targeting C2 (The "Soft" Handle)

Goal: Install a carbon or nitrogen substituent at the 2-position while leaving the 4-chloro group intact.

The Mechanism: Oxidative Addition

Palladium(0) inserts into carbon-halogen bonds based on bond weakness.

  • C–Br BDE: ~68 kcal/mol (Fast insertion)

  • C–Cl BDE: ~81 kcal/mol (Slow insertion)

Recommended Protocol (Suzuki-Miyaura)
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for steric bulk).
  • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.

  • Base:

    
     (2.0 equiv). Avoid strong alkoxide bases if sensitive functional groups are present.
    
  • Temperature: 60–80 °C . (Do not exceed 90 °C to prevent activation of the chloride).

Troubleshooting Guide: C2-Selectivity
SymptomProbable CauseCorrective Action
Loss of C4-Cl (Bis-coupling) Temperature too high.Lower reaction temperature to 60 °C.
Catalyst too active.Switch to a less electron-rich ligand (e.g.,

instead of SPhos/XPhos). Bulky phosphines can sometimes force bis-coupling; stick to "standard" ligands.
No Reaction Catalyst poisoning.Degas solvents thoroughly (freeze-pump-thaw). Ensure Pd source is fresh (yellow, not black).
Regio-scrambling Ligand exchange effects.Avoid "migration" capable ligands. Stick to bidentate ligands like dppf which enforce reductive elimination geometry.

Module B: Targeting C4 (The "Hard" Handle)

Goal: Displace the 4-chloro group with a nucleophile (amine, alkoxide, thiol) while preserving the 2-bromo group.

The Mechanism:

Nucleophilic attack occurs at the most electron-deficient carbon. In 2,4-dihalopyridines, the C4 position is significantly more activated than C2 due to:

  • Resonance: The Meisenheimer complex formed at C4 is stabilized by the nitrogen lone pair (para-relationship).

  • Sterics: The C2 position is flanked by the ring nitrogen, creating a "ortho-effect" repulsion for incoming nucleophiles.

  • LUMO: The LUMO coefficient is typically larger at C4.[1]

Recommended Protocol ( Displacement)
  • Nucleophile: Primary/Secondary Amine (1.0–1.1 equiv).

  • Base:

    
     or 
    
    
    
    (2-3 equiv).
  • Solvent: NMP, DMF, or DMSO (Dipolar aprotic solvents accelerate

    
    ).
    
  • Temperature: RT to 60 °C .

  • Additives: If sluggish, add mild Lewis Acid (

    
    ) or Brønsted acid (catalytic HCl) to protonate the pyridine nitrogen, drastically lowering the LUMO energy.
    
Troubleshooting Guide: C4-Selectivity
SymptomProbable CauseCorrective Action
Mixture of C2 and C4 products Substrate is too hot.Lower temperature.[2] C4 reacts faster; kinetic control is key.
Leaving group effect.While Br is a better LG, the electronic activation of C4 usually dominates. If C2-Br is being displaced, the nucleophile might be too "soft" or the temperature too high.
Low Conversion Deactivated Ring.If the ring has electron-donating groups,

fails. Switch to Buchwald-Hartwig (which will likely hit C2-Br first—see Module A).
C2-Br Hydrolysis Wet solvent/Strong Base.Use anhydrous solvents. Hydroxide (from wet base) can displace C2-Br.

Frequently Asked Questions (FAQs)

Q: Can I perform a Suzuki coupling at C4-Cl while keeping C2-Br? A: Generally, no . The C2-Br bond is weaker and will react first with Pd. To achieve this "inverted" selectivity, you would typically need to start with a different substrate (e.g., 2-chloro-4-bromopyridine) or use highly specialized ligands that are sensitive to steric hindrance at C2, though this is unreliable.

Q: Why does my


 reaction stall at 50% conversion? 
A:  The product (an aminopyridine) is more electron-rich than the starting material. It effectively "poisons" the remaining substrate by donating electron density into the ring, deactivating it toward further attack. Ensure you use a slight excess of nucleophile and sufficient heat, or activate the ring with a Lewis acid.

Q: I need to introduce a thiol. Should I use Pd or


? 
A:  Thiols are excellent nucleophiles for 

. If you want the thiol at C4, use standard

(base/DMF). If you want it at C2, use Pd-catalyzed C-S coupling (e.g., Pd(OAc)2/Xantphos), as

at C2 is difficult without displacing C4.

References

  • Selectivity in Pyrimidine Functionalization

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine."[3][4][5]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the preference for C4 substitution in dihalo-heterocycles due to electronic factors.
    • URL:[Link](Representative link for concept verification)

  • Palladium-Catalyzed Selectivity (Br vs Cl)

    • Title: "Mechanistic Insight into Switching Site Selectivity in Cross-Couplings of Dihaloheteroarenes."
    • Source:Journal of the American Chemical Society.
    • Context: Details the oxidative addition preference for C-Br over C-Cl and ligand effects.
    • URL:[Link]

  • Inverting Selectivity

    • Title: "C2-Selective Pd-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines."
    • Source:Chemical Science.
    • Context: Discusses using bulky NHC ligands to override standard electronic preferences (advanced usage).
    • URL:[Link]

  • 
     Reactivity Rules: 
    
    • Title: "A Broadly Applicable Quantitative Relative Reactivity Model for Nucleophilic Arom
    • Source:Chemical Science.
    • Context: Provides data on the reactivity order of pyridine positions (4 > 2).
    • URL:[Link]

Sources

Validation & Comparative

Advanced LC-MS/MS Characterization of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Analysis and Fragmentation of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-stakes arena of pharmaceutical synthesis, This compound (CAS 1956319-11-1) serves as a critical scaffold for fused aza-heterocycles. However, its structural complexity—featuring dual halogen substitution (Br, Cl) and an acetyl moiety on a pyridine core—presents unique analytical challenges.

This guide moves beyond standard protocols to provide a comparative analysis of detection methodologies. We contrast the industry-standard LC-ESI-MS/MS against alternative techniques like GC-MS (EI) and LC-APCI-MS , establishing a validated workflow for trace-level quantitation and structural confirmation.

Comparative Analysis: Selecting the Right Analytical Tool

For this specific halogenated pyridine, the choice of ionization and separation mode dictates sensitivity and spectral information.

Table 1: Performance Comparison of Analytical Alternatives
FeatureLC-ESI-MS/MS (Recommended) GC-EI-MS (Alternative) LC-APCI-MS (Specialized)
Primary Utility Trace quantitation & Impurity profilingStructural fingerprintingLow-polarity analysis
Sensitivity High (pg/mL range)Moderate (ng/mL range)High (for non-polar precursors)
Ionization Mechanism Soft ionization ([M+H]⁺)Hard ionization (M⁺• fragmentation)Gas-phase chemical ionization
Selectivity High (MRM transitions)High (Spectral library match)Moderate
Matrix Tolerance Moderate (Requires cleanup)High (Volatiles only)High (Resistant to suppression)
Suitability Best for biological matrices/reaction monitoring Best for raw material purityBest if ESI suppression is high

Expert Insight: While GC-MS provides a rich "fingerprint" via electron impact (EI) fragmentation, LC-ESI-MS/MS is superior for this application due to the molecule's polarity (pyridine nitrogen) and the requirement to analyze it in aqueous reaction mixtures or biological media where volatility is a limitation.

Method Development: The Self-Validating Protocol

The following protocol is designed to be self-validating through the use of specific isotopic checkpoints.

Chromatographic Conditions
  • Column Selection: A Phenyl-Hexyl column is preferred over standard C18.

    • Causality: The

      
       interactions between the phenyl phase and the electron-deficient pyridine ring improve retention and selectivity, particularly separating des-bromo or des-chloro impurities.
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation of Pyridine N, pKa ~2-3).

    • B: Acetonitrile (Lower backpressure, sharper peaks for aromatics).

  • Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile Br-C bond).

The Isotopic "Fingerprint" Validation

Before assessing fragmentation, the precursor ion must be validated by its isotopic envelope. This molecule contains one Bromine (


) and one Chlorine (

).
  • M (m/z ~234): Contains

    
    
    
  • M+2 (m/z ~236): Contains (

    
    ) AND (
    
    
    
    )
  • M+4 (m/z ~238): Contains

    
    
    

Validation Rule: The intensity ratio for M : M+2 : M+4 should approximate 3 : 4 : 1 . Deviation from this pattern indicates interference or co-elution.

Fragmentation Mechanism (MS/MS)[1][2][3][4]

Understanding the fragmentation is crucial for setting up Multiple Reaction Monitoring (MRM) transitions.

Primary Pathway: Acetyl Cleavage & Halogen Loss
  • Precursor:

    
     (Monoisotopic).
    
  • Loss of Methyl Radical (

    
    ):  The acetyl group typically cleaves first, a common pathway for aromatic ketones.
    
    • 
      .[1]
      
  • Loss of Carbon Monoxide (CO): Following methyl loss, the carbonyl CO is ejected.

    • 
      .
      
  • Halogen Abstraction: The C-Br bond is weaker than C-Cl. Expect loss of Br radical or HBr neutral.

    • 
      .
      
Table 2: Key MRM Transitions for Quantitation
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Assignment
Quantifier 233.9 (

)
218.915

Qualifier 1 233.9 (

)
190.925

Qualifier 2 235.9 (

)
220.915Isotope Confirmation

Visualized Workflows

Diagram 1: Analytical Workflow & Decision Tree

This diagram illustrates the decision process for selecting the ionization mode and the subsequent sample processing steps.

AnalyticalWorkflow Start Sample Analyte: This compound Matrix Matrix Type? Start->Matrix Clean Clean Solvent (Synthesis) Matrix->Clean High Purity Bio Biological/Complex (Plasma/Reaction) Matrix->Bio Dirty GCMS GC-EI-MS (Structural ID) Clean->GCMS Volatility OK LCMS LC-ESI-MS/MS (Trace Quant) Clean->LCMS High Sensitivity Prep Sample Prep: Protein Ppt / Dilution Bio->Prep Col Column: Phenyl-Hexyl LCMS->Col Selectivity Prep->LCMS

Caption: Decision tree for selecting LC-MS vs GC-MS based on sample matrix and analytical goals.

Diagram 2: Proposed Fragmentation Pathway

This diagram details the specific mass losses observed in the collision cell (CID).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 233.9 (79Br, 35Cl) Frag1 Fragment 1: [M+H - CH3]+ m/z 218.9 (Acylium Ion) Precursor->Frag1 -15 Da (CH3•) Frag2 Fragment 2: [M+H - Acetyl]+ m/z 190.9 (Pyridine Core) Precursor->Frag2 -43 Da (Acetyl) Frag1->Frag2 -28 Da (CO) Frag3 Fragment 3: [M+H - Acetyl - Cl]+ m/z 155.9 (Bromo-Pyridine) Frag2->Frag3 -35 Da (Cl)

Caption: Step-wise collision-induced dissociation (CID) pathway for the [M+H]+ ion.

References

  • PubChem. (2025).[2][3] 2-Bromo-1-(2-chloropyridin-4-yl)ethanone Compound Summary. National Library of Medicine. [Link]

  • PerkinElmer. (2024). A Comparison Between ESI and APCI Ionisation Modes. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • American Chemical Society. (2016).[4] Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. Analytical Chemistry. [Link][4]

Sources

Comparative Guide: IR Spectroscopy of Acetyl Groups in Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Fingerprint

In drug development, halogenated acetylpyridines are critical intermediates (scaffolds) for synthesizing kinase inhibitors and nicotinic acetylcholine receptor ligands. The acetyl group (


) serves as a primary electrophilic handle or hydrogen-bond acceptor.

This guide objectively compares the Infrared (IR) spectral behavior of the acetyl moiety across various halogenated pyridine isomers. Unlike simple phenyl systems, the pyridine ring introduces a heteroatom that creates a complex interplay of inductive effects (-I) , resonance effects (+M) , and field effects .

Key Takeaway: The carbonyl stretching frequency (


) is your primary diagnostic metric. It shifts predictably based on the halogen's electronegativity and its position relative to the acetyl group. Understanding these shifts allows for rapid structural validation without resorting to slower NMR techniques during high-throughput screening.

Theoretical Framework: The "Push-Pull" Mechanism

To interpret the data correctly, one must understand the forces altering the bond force constant (


) of the carbonyl group. The frequency is derived from Hooke’s Law:


Where

is the reduced mass. Since the mass of the acetyl group is constant, shifts are driven entirely by electronic changes to the bond order (

).
The Three-Vector Model
  • Inductive Withdrawal (-I): Halogens (F > Cl > Br > I) pull electron density through the sigma bond framework. This destabilizes the single-bond resonance character (

    
    ), increasing the double-bond character and raising the frequency (Blue Shift).
    
  • Mesomeric Donation (+M): Halogens donate lone pair density into the ring. If conjugated (para position), this lowers the bond order, decreasing frequency (Red Shift). Note: In pyridines, -I typically dominates +M for halogens.

  • Steric Inhibition of Resonance (The Ortho Effect): If a bulky halogen (Cl, Br, I) is ortho to the acetyl group, it forces the carbonyl out of the aromatic plane. This breaks conjugation, causing the carbonyl to behave like an isolated aliphatic ketone, resulting in a sharp frequency increase (

    
    ).
    

Comparative Data Analysis

The following data synthesizes experimental baselines with calculated shift trends observed in halogenated pyridine libraries.

Table 1: Baseline Frequencies (Non-Halogenated)

Reference Standard: Neat Liquid / ATR

CompoundCarbonyl

(cm⁻¹)
Structural Context
2-Acetylpyridine 1695 - 1705Nitrogen adjacent to acetyl; potential weak

interaction.
3-Acetylpyridine 1685 - 1695Meta-like; behaves similarly to acetophenone.
4-Acetylpyridine 1690 - 1700Para-like; strong conjugation with ring nitrogen.
Table 2: Halogen Substituent Effects (Shift from Baseline)

Comparison of Halogen Impact on 3-Acetylpyridine Scaffold

SubstituentElectronegativity (

)
Inductive EffectSteric Radius (Å)Predicted Shift (

)
Resulting Range (cm⁻¹)
None (H) 2.20N/A1.200 (Baseline)1690 ± 5
Fluorine (F) 3.98Strong1.47+5 to +101695 - 1705
Chlorine (Cl) 3.16Moderate1.75+2 to +151692 - 1715
Bromine (Br) 2.96Weak1.85+0 to +201690 - 1720
Iodine (I) 2.66Very Weak1.98-2 to +25*1688 - 1725

*High end of range indicates Ortho-substitution (Steric twist).

Table 3: Positional Isomer Logic (The "Ortho" Trap)

Case Study: Chlorinated Acetylpyridines

ConfigurationInteraction TypeSpectral Outcome
6-Chloro-3-acetyl Para-relationshipInductive (-I) dominates. Slight blue shift (~1700 cm⁻¹).[1]
2-Chloro-3-acetyl Ortho-relationship Steric Inhibition. Carbonyl twists out of plane. Sharp blue shift (~1718 cm⁻¹).
5-Chloro-3-acetyl Meta-relationshipInductive (-I) only. Minimal shift (~1695 cm⁻¹).

Mechanistic Visualization

The following diagram illustrates the decision logic for interpreting spectral shifts in these compounds.

G Start Analyze Acetyl-Pyridine Spectrum Identify Identify C=O Peak (1680 - 1730 cm⁻¹) Start->Identify CheckPos Is Halogen Ortho to Acetyl? Identify->CheckPos OrthoYes YES: Steric Hindrance CheckPos->OrthoYes Stereo-electronic OrthoNo NO: Electronic Effects Only CheckPos->OrthoNo Electronic Twist Conjugation Broken (Out of Plane Twist) OrthoYes->Twist Electronic Assess Electronegativity (F > Cl > Br) OrthoNo->Electronic ResultHigh High Frequency Shift (> 1715 cm⁻¹) Resembles Aliphatic Ketone Twist->ResultHigh ResultMod Moderate Shift (1695 - 1710 cm⁻¹) Inductive Effect Dominates Electronic->ResultMod Strong -I (F, Cl) ResultLow Low Shift (< 1690 cm⁻¹) Resonance Dominates (Rare) Electronic->ResultLow Strong +M (Rare)

Figure 1: Decision tree for correlating structural position of halogens with observed carbonyl stretching frequencies.

Experimental Protocol: Self-Validating Systems

To ensure reproducibility in a drug development context, the choice of sampling technique is paramount.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine Screening

ATR is the industry standard for speed, but it has a lower penetration depth which can slightly shift peak positions relative to transmission modes.

  • Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for halogenated compounds to avoid scratching from crystalline samples.

  • Background Scan: 32 scans at 4 cm⁻¹ resolution (Air background).

  • Sample Application:

    • Liquids: 1 drop to cover the crystal eye.

    • Solids: 5-10 mg powder. Apply High Pressure clamp. Critical: Ensure the pressure tower "clicks" to standardize contact force.

  • Validation Step: Check the C-H stretch region (3000-3100 cm⁻¹).[2] If the aromatic C-H peaks are weak (< 5% absorbance) while the fingerprint region is noisy, contact is poor. Re-clamp.

Method B: KBr Pellet Transmission - Recommended for Structural Confirmation

Use this when distinguishing subtle isomer shifts (e.g., 2-Cl vs 4-Cl isomers) where resolution is critical.

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder (prevents Christiansen effect scattering).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (removes water/air).

  • Validation Step: The pellet must be translucent. If opaque/white, light scattering will distort the baseline near 4000 cm⁻¹.

Comparison of Methods
FeatureATR (Diamond)KBr Pellet
Throughput High (< 2 min/sample)Low (15 min/sample)
Peak Resolution GoodExcellent
Peak Position Often 2-5 cm⁻¹ lower than KBrReference Standard
Sample Recovery YesNo (Destructive)

Troubleshooting & Artifacts

When analyzing halogenated pyridines, watch for these specific artifacts:

  • Fermi Resonance: In some acetyl compounds, the C=O stretch splits into a doublet. This is often a resonance between the fundamental C=O stretch and the first overtone of the C-H bending mode. Do not mistake this for a mixture of isomers.

  • Water Contamination: Pyridines are hygroscopic. Broad bands at 3400 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend) can obscure the carbonyl region.

    • Solution: Dry sample over

      
       or subtract the water spectrum digitally (though physical drying is superior).
      
  • Ring Breathing Modes: Halogenation intensifies the ring breathing modes in the 1550–1450 cm⁻¹ region. Do not confuse the high-frequency ring stretch (~1590 cm⁻¹) with a red-shifted carbonyl.

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Acetylpyridine. National Institute of Standards and Technology.[3][4][5] [Link]

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004. (Standard reference for substituent effects).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Authoritative text on inductive/resonance effects in spectroscopy).
  • PubChem. 3-Acetyl-2-chloropyridine Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Unveiling Molecular Architecture: A Comparative Guide to the Structure Determination of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive, in-depth comparison of methodologies for the structural elucidation of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science.

While single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining high-resolution structural data, this guide will also explore and objectively compare powerful alternatives, including Microcrystal Electron Diffraction (MicroED), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind experimental choices and presenting supporting data, this guide aims to equip researchers with the knowledge to select the most appropriate techniques for their specific research goals.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[1] This technique provides unambiguous information on bond lengths, bond angles, and crystal packing, which are crucial for understanding intermolecular interactions.[2]

Causality of Experimental Choices in SCXRD

The success of an SCXRD experiment is fundamentally dependent on the quality of the single crystal. The growth of a well-ordered, single crystal of sufficient size is often the most challenging and time-consuming step. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) is critical and often determined empirically. For a molecule like this compound, a systematic screening of various organic solvents of differing polarities would be the initial step.

Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. The data collection strategy, including exposure time and crystal rotation, is optimized to maximize the resolution and completeness of the dataset.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[4]

Data Presentation: Expected Crystallographic Data

While a specific crystal structure for this compound is not publicly available, the following table presents representative crystallographic data that could be expected for a similar pyridyl ethanone derivative.

ParameterRepresentative Value
FormulaC₇H₅BrClNO
Molecular Weight234.48
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)~7.0
b (Å)~18.4
c (Å)~7.8
β (°)~114
V (ų)~930
Z4
R[F² > 2σ(F²)]< 0.05

Data is hypothetical and based on a similar structure for illustrative purposes.[3]

A Paradigm Shift for Small Crystals: Microcrystal Electron Diffraction (MicroED)

A significant limitation of SCXRD is the requirement for relatively large single crystals, which can be difficult or impossible to grow for many compounds.[5] Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique that can determine high-resolution atomic structures from nanocrystals, often as small as 100 nm.[6][7]

Why MicroED? The Power of Electrons

MicroED utilizes an electron beam instead of X-rays.[5] Electrons interact with matter much more strongly than X-rays, meaning that even extremely small crystals can produce a strong diffraction pattern.[6] This allows for the structural analysis of samples that were previously intractable by SCXRD.[7]

Experimental Workflow: MicroED

MicroED_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination A Obtain nanocrystalline powder B Deposit on TEM grid A->B C Load grid into Cryo-TEM B->C D Identify a nanocrystal C->D E Collect continuous rotation electron diffraction data D->E F Process diffraction data E->F G Solve and refine the structure F->G

Caption: Workflow for Microcrystal Electron Diffraction (MicroED).

SCXRD vs. MicroED: A Comparative Analysis
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)
Radiation Source X-raysElectrons
Required Crystal Size ~10-100 µm[5]~0.1-1 µm[7]
Data Collection Time Hours to daysMinutes to hours[5]
Instrumentation X-ray diffractometerTransmission Electron Microscope (TEM)[6]
Sample Preparation Growth of large single crystalsGrinding of powder sample
Key Advantage "Gold standard" for accuracy and precision[1]Ability to analyze nanocrystalline materials[6]
Key Disadvantage Requires large, high-quality crystals[5]Can be more susceptible to radiation damage

Complementary Techniques for Structural Elucidation

While diffraction methods provide the ultimate 3D structure, spectroscopic techniques like NMR and mass spectrometry are indispensable for confirming the molecular formula and connectivity, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atoms in a molecule in solution.[8] For this compound, ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the pyridine ring and the presence of the ethanone group.

Expected ¹H NMR Chemical Shifts: The chemical shifts of the pyridine protons are influenced by the electronic effects of the bromo, chloro, and acetyl substituents.[9] The two protons on the pyridine ring would likely appear as doublets in the aromatic region (δ 7-9 ppm). The methyl protons of the ethanone group would appear as a singlet further upfield.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm).[10]

  • Data Acquisition: Acquire the spectrum on an NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[11] For a compound containing bromine and chlorine, the isotopic pattern in the mass spectrum is a key identifying feature.

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[12] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximately 3:1 ratio.[12] Therefore, the molecular ion peak for this compound will exhibit a characteristic cluster of peaks corresponding to the different isotopic combinations.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent, into the mass spectrometer.

  • Ionization: Bombard the sample with a high-energy electron beam to generate positively charged ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Comparison of Spectroscopic and Diffraction Methods

Method_Comparison cluster_info Information Obtained cluster_methods Analytical Technique A 3D Atomic Arrangement (Bond lengths, angles) B Atomic Connectivity (Solution state) C Molecular Weight Isotopic Composition X SCXRD / MicroED X->A Provides Y NMR Spectroscopy Y->B Provides Z Mass Spectrometry Z->C Provides

Caption: Comparison of information from diffraction and spectroscopic methods.

Conclusion

The structural determination of this compound, like any novel compound, necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional atomic arrangement, its success hinges on the ability to grow suitable crystals. The advent of MicroED has significantly broadened the scope of crystallographic analysis to include nanocrystalline materials, representing a major advancement in the field.

Complementary techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the molecular structure and composition, providing a holistic understanding of the compound in different physical states. By judiciously selecting and integrating these powerful analytical tools, researchers can confidently and accurately characterize new chemical entities, paving the way for further discoveries in drug development and materials science.

References

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

[1]

Executive Safety Summary

1-(2-Bromo-4-chloropyridin-3-yl)ethanone is a halogenated heteroaromatic ketone. Unlike standard organic waste, the presence of both bromine and chlorine on a pyridine ring necessitates strict segregation from non-halogenated waste streams.[1] Improper disposal (e.g., mixing with oxidizers or drain disposal) can lead to the formation of toxic halogenated byproducts or violent reactions.[1]

Critical Hazard Profile:

  • Corrosive/Irritant: Likely Category 1B Skin Corrosive and Serious Eye Damage agent [1].[2]

  • Halogen Load: High. Requires incineration with flue gas scrubbing (to capture HBr/HCl).

  • Water Solubility: Low to Moderate. Strictly prohibited from drain disposal. [1]

Pre-Disposal Characterization & Stabilization

Before moving the material to a central waste area, you must stabilize the compound at the bench level.[1]

A. Chemical Compatibility Assessment

This compound is an electrophilic ketone on an electron-deficient ring.

  • Incompatibilities: Strong oxidizers (peroxides, nitric acid), strong bases (can induce hydrolysis or polymerization), and reducing agents.[1]

  • Stabilization: If the material is in a reaction mixture with active reagents (e.g., lithium halogen exchange reagents), it must be fully quenched before entering the waste container.[1]

B. Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Gloves Double-gloving: Nitrile (Outer) / Laminate (Inner)Halogenated pyridines can permeate standard nitrile; laminate provides a chemical barrier.
Eye Protection Chemical Splash Goggles + Face ShieldHigh risk of corneal damage; safety glasses are insufficient for corrosive liquids/solids.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Prevent inhalation of dust or aerosols; pyridine derivatives often possess distinct, nausea-inducing odors.[1]
Body Lab Coat (Cotton/Flame Resistant)Standard protection against splashes.

Waste Stream Segregation Logic

The most common error in disposing of this compound is misclassifying it as "General Organic Waste."

Correct Stream: Halogenated Organic Waste

Why this matters: Incinerating halogenated compounds in a standard kiln (designed for C/H/O compounds) releases acid gases (HBr, HCl) and can catalyze the formation of dioxins.[1] By segregating this into the "Halogenated" stream, waste vendors route it to facilities equipped with caustic scrubbers that neutralize these acid gases.[1]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Precipitate)
  • Containment: Place the solid material in a screw-top glass jar or HDPE container. Do not use metal containers (corrosion risk).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: Write "this compound" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Corrosive."

  • Secondary Containment: Place the jar inside a clear plastic zip-lock bag to contain any dust residue on the bottle exterior.

  • Binning: Deposit into the Solid Hazardous Waste drum.

Scenario B: Liquid Waste (Mother Liquor/Solvent Solutions)[3]
  • Solvent Check: Ensure the solvent carrier is compatible with the halogenated waste carboy (e.g., DCM, Chloroform, Ethyl Acetate).[1]

  • Transfer: Pour into the Halogenated Solvent Waste carboy using a funnel.

  • Rinsing: Rinse the original flask with a small amount of acetone or DCM and add the rinsate to the same halogenated carboy.

  • Log Entry: Immediately log the addition on the carboy's accumulation log sheet.

Visual Decision Workflow

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflowStartWaste: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PrecipitateStateCheck->SolidPathLiquidPathSolution / Mother LiquorStateCheck->LiquidPathContainerSolidContainer: Glass/HDPE JarSecondary: Ziplock BagSolidPath->ContainerSolidQuenchCheckIs it Reactive?(e.g. unquenched Li/Mg reagents)LiquidPath->QuenchCheckQuenchActionQuench Carefully(MeOH/Water)QuenchCheck->QuenchActionYesContainerLiquidContainer: HalogenatedWaste CarboyQuenchCheck->ContainerLiquidNo (Stable)QuenchAction->ContainerLiquidLabelingLabeling:List Full Chemical NameCheck 'Toxic' & 'Corrosive'ContainerSolid->LabelingContainerLiquid->LabelingFinalCentral Accumulation Area(Halogenated Stream)Labeling->Final

Figure 1: Decision tree for the safe segregation and packaging of halogenated pyridine waste.

Emergency Contingencies

Spill Management (Small Scale < 100g/100mL)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles, nitrile/laminate gloves, and a lab coat.[1][3]

  • Contain:

    • Solids: Cover with a wet paper towel to prevent dust, then scoop into a waste jar.[1]

    • Liquids: Cover with a non-combustible absorbent (Vermiculite or Universal Absorbent Pads). Do not use paper towels for large liquid spills (flammability risk if solvent is present).

  • Clean: Wipe the surface with a soap/water solution. Dispose of all cleanup materials as Halogenated Solid Waste .

Exposure Response[1][5]
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Pyridines can absorb transdermally; seek medical attention if irritation persists.

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1][4][5] Seek immediate medical attention.

References

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 25, 2026, from [Link]

  • PubChem. (2025).[6] 2-Bromo-1-(2-chloropyridin-4-yl)ethanone Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]

Personal protective equipment for handling 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown" Hazard Principle

As researchers, we often treat catalog intermediates as "standard reagents." However, 1-(2-Bromo-4-chloropyridin-3-yl)ethanone presents a specific toxicological profile that demands respect.[1] Unlike simple pyridines, the halogenated core (Bromo- and Chloro- substituents) increases lipophilicity, enhancing skin absorption potential. Furthermore, while this molecule is a ring-halogenated acetylpyridine (and not a highly lachrymatory


-haloketone), it possesses significant potential for skin sensitization  and mucous membrane irritation .

The Core Directive: Treat this compound as a Category 3 Potent Compound until specific toxicology data proves otherwise. Your safety relies on a "Defense in Depth" strategy—engineering controls first, followed by a redundant PPE system.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the enemy.

Hazard ClassRisk DescriptionMechanism of Action
Skin Irritant / Corrosive High Risk.[2] Halogenated pyridines can cause dermatitis and chemical burns upon prolonged contact.Lipophilic nature allows penetration of the stratum corneum; reactive halogens can alkylate skin proteins.
Eye Damage Severe Risk.[1][2][3][4][5][6] Solid dust or concentrated solutions can cause irreversible corneal opacity.Basic nitrogen lone pair combined with electron-withdrawing halogens increases local pH and reactivity.
Respiratory Sensitization Moderate Risk. Inhalation of dusts may trigger asthmatic responses.Haptenization of respiratory proteins.
Systemic Toxicity Moderate Risk (Acute).Pyridine derivatives can target the CNS and liver (hepatotoxicity).

Hierarchy of Defense (Engineering Controls)

PPE is your last line of defense. Do not handle this compound on an open bench.

  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Static Control: This solid is likely electrostatic. Use an anti-static ionizing bar or gun during weighing to prevent "fly-away" dust that bypasses the hood sash.

  • Surface Protection: Use disposable absorbent bench liners (plastic-backed) to capture invisible micro-spills.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for maximum protection during standard laboratory scale (mg to g) operations.

A. Hand Protection (The "Double-Shell" Protocol)

Rationale:[7] Halogenated aromatics can permeate standard nitrile over time. We use a sacrificial outer layer over a chemical-resistant inner layer.

LayerMaterialThicknessFunction
Inner Glove Nitrile (High Dexterity) 4–5 milBiological barrier; protects against incidental contact if outer glove breaches.
Outer Glove Nitrile (Extended Cuff) 6–8 milSacrificial Layer. Remove and replace immediately upon any splash.
High Risk Silver Shield / Laminate N/ARequired if handling stock solutions >100mL or cleaning up spills. Worn under outer nitrile for dexterity.
B. Eye & Face Protection[1][4][5][6][8][9][10]
  • Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • High Risk (Scale-up/Spills): Face Shield (8-inch) worn over goggles.

C. Respiratory Protection
  • In Hood: None required (Engineering control is primary).

  • Outside Hood (Spill/Weighing Malfunction): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).

    • Why P100? To capture the solid particulate.

    • Why OV? To capture any volatile pyridine residuals or solvent co-vapors.

D. Body Protection
  • Standard: Nomex/Cotton Lab Coat (Snap closures preferred over buttons for quick removal).

  • High Risk: Tyvek® sleeve covers or full disposable apron if handling large solid quantities to prevent dust accumulation on fabric cuffs.

Operational Protocol: Step-by-Step

This workflow integrates safety into the experimental design.

Phase 1: Weighing & Transfer (The Critical Zone)
  • Setup: Place balance inside the fume hood or use a powder containment hood.

  • Static Check: Pass an anti-static gun over the tare vessel.

  • Transfer: Do not use a spatula directly from the stock bottle if possible. Pour a small amount into a secondary container to avoid contaminating the main stock.

  • Solvation: Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately after weighing. Solutions are safer to handle than dusts.

Phase 2: Reaction Monitoring
  • Sampling: Use long-needle syringes to pull samples through a septum. Never open the reaction vessel while hot.

  • Quenching: Halogenated pyridines can hydrolyze. Ensure the quench (acidic/basic) is exothermic-controlled.

Phase 3: Decontamination & Cleanup
  • Solvent Selection: Use Ethanol or Isopropanol for surface wiping. Avoid Acetone initially if the compound is suspected to be a potent sensitizer (Acetone drives chemicals into pores).

  • Wipe Technique: "Fold and Roll." Wipe one direction, fold the wipe to a clean side, wipe again. Never scrub back and forth.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE escalation based on the state of matter.

SafetyLogic Start Handling this compound StateCheck State of Matter? Start->StateCheck Solid Solid / Dust StateCheck->Solid Solution Solution / Oil StateCheck->Solution HazardSolid Risk: Inhalation & Static Dispersion Solid->HazardSolid HazardLiq Risk: Splash & Permeation Solution->HazardLiq ControlSolid Engineering: Fume Hood + Static Gun PPE: Goggles + N95 (if open bench) HazardSolid->ControlSolid ControlLiq Engineering: Fume Hood PPE: Double Nitrile Gloves HazardLiq->ControlLiq HighConc High Conc. (>1 M) or Spill? ControlLiq->HighConc SilverShield Upgrade: Silver Shield Laminate Gloves HighConc->SilverShield Yes StandardPPE Maintain: Double Nitrile HighConc->StandardPPE No

Caption: Decision logic for PPE escalation based on physical state and concentration.

Disposal & Waste Management

Crucial Rule: Do NOT mix with standard organic waste if your facility segregates halogenated streams.

  • Classification: Halogenated Organic Waste .

    • Reasoning: The Bromo- and Chloro- substituents require high-temperature incineration to prevent the formation of dioxins/furans during disposal.

  • Segregation: Keep separate from non-halogenated solvents (Acetone, Methanol) to minimize disposal costs, unless the volume is negligible (<1%).

  • Labeling: Clearly mark the tag with "Contains Halogenated Pyridines" and "Sensitizer."

Emergency Response (Self-Validating Protocol)

  • Skin Contact:

    • Immediate: Remove contaminated gloves/clothing.[1][6][8]

    • Wash: Rinse with tepid water for 15 minutes. Use soap only after the initial rinse to avoid increasing absorption.

    • Validation: Check for redness (erythema).[9] If present, seek medical attention.[1][4][5][6][7][8][9][10][11]

  • Eye Contact:

    • Flush: Use eyewash station for full 15 minutes . Hold eyelids open.

    • Transport: ER evaluation is mandatory for halogenated compound eye exposure due to delayed corneal pitting.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][12][13][14]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. [Link]

  • PubChem. Compound Summary: 2-Bromo-1-(2-chloropyridin-4-yl)ethanone (Structural Analog Safety Data). National Center for Biotechnology Information. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.